3-Bromo-N,N-diethyl-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-diethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDKDOWAISFGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline
CAS Number: 761001-66-5
Disclaimer: Limited publicly available data exists for 3-Bromo-N,N-diethyl-4-methylaniline. This guide provides available information and infers a probable synthetic route based on established chemical principles. Much of the quantitative and safety data presented pertains to its likely precursor, 3-Bromo-4-methylaniline (CAS: 7745-91-7), and should be used as a reference with caution.
Introduction
This compound is a substituted aromatic amine. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Due to the limited availability of specific data, this document aims to provide a comprehensive overview based on existing knowledge of similar compounds.
Physicochemical Properties
| Property | Value (for 3-Bromo-4-methylaniline) | Citations |
| CAS Number | 7745-91-7 | [1] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 27-30 °C | [2][3] |
| Boiling Point | 254-257 °C | [3] |
| Flash Point | 113 °C (closed cup) | |
| Density | 1.5 g/cm³ | [2] |
| Solubility | Insoluble in water. | [3] |
Synthesis
A plausible and common method for the synthesis of this compound is the N,N-diethylation of 3-Bromo-4-methylaniline. A general experimental protocol based on reductive amination is described below.
Proposed Synthetic Route: Reductive Amination
This method involves the reaction of the primary amine (3-Bromo-4-methylaniline) with an aldehyde (acetaldehyde) in the presence of a reducing agent.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: N,N-diethylation of 3-Bromo-4-methylaniline
Materials:
-
3-Bromo-4-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-4-methylaniline (1 equivalent) in anhydrous dichloromethane.
-
Add acetaldehyde (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Safety and Handling
Specific safety data for this compound is not available. The following information is for the precursor, 3-Bromo-4-methylaniline, and should be considered as a minimum precaution.
| Hazard Statement | Precautionary Statement | Citations |
| Toxic if swallowed (H301) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [4][5] |
| Causes skin irritation (H315) | Wear protective gloves. If skin irritation occurs: Get medical advice/attention. | [4] |
| Causes serious eye irritation (H319) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [4] |
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[5]
Applications and Research
There is currently a lack of publicly available research detailing the specific applications or biological activity of this compound. As a halogenated and N,N-dialkylated aniline, it can be hypothesized to serve as a building block in organic synthesis for the creation of novel dyes, polymers, or pharmaceutical compounds.
Signaling Pathways and Experimental Workflows
Due to the absence of published research on the biological interactions of this compound, there are no known signaling pathways or detailed experimental workflows involving this specific compound to visualize. The provided synthesis workflow is a proposed logical relationship for its preparation. Further research is required to elucidate any biological activity and associated pathways.
References
An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical properties of 3-Bromo-N,N-diethyl-4-methylaniline. Extensive database searches have revealed a significant lack of available data for this specific compound. A single reference to its Chemical Abstracts Service (CAS) number, 761001-66-5, was found, but without any associated experimental or computational data.
Given the scarcity of information on the primary topic, this guide will provide a comprehensive overview of the closely related and well-characterized compound, 3-Bromo-4-methylaniline , for which substantial data is available. Limited data for 3-Bromo-N,N-diethylaniline is also presented for comparative purposes. This information may serve as a valuable reference for researchers interested in the synthesis and potential properties of the target molecule.
Physicochemical Properties
Quantitative data for 3-Bromo-4-methylaniline and 3-Bromo-N,N-diethylaniline are summarized in the table below for easy comparison. No experimental or calculated data is currently available for this compound.
| Property | 3-Bromo-4-methylaniline | 3-Bromo-N,N-diethylaniline |
| CAS Number | 7745-91-7[1][2] | 53142-19-1[3] |
| Molecular Formula | C₇H₈BrN[2][4] | C₁₀H₁₄BrN[3] |
| Molecular Weight | 186.05 g/mol [4] | 228.13 g/mol [3] |
| Appearance | White to light yellow crystalline powder or solid[5][6] | Not available |
| Melting Point | 27-30 °C[5][7] | Not available |
| Boiling Point | 254-257 °C[5][7] | Not available |
| Flash Point | 113 °C (closed cup)[5] | Not available |
| Solubility | Insoluble in water[7] | Not available |
| IUPAC Name | 3-Bromo-4-methylaniline | 3-bromo-N,N-diethylaniline[3] |
Synthesis of 3-Bromo-4-methylaniline
A documented method for the synthesis of 3-Bromo-4-methylaniline involves the bromination of 4-nitrotoluene followed by reduction.[8]
Experimental Protocol
Step 1: Bromination of 4-nitrotoluene
-
A mixture of 4-nitrotoluene and iron is heated to 100-120 °C.
-
Bromine is introduced under the surface of the heated mixture with vigorous stirring.
-
The reaction is monitored for the consumption of 4-nitrotoluene.
-
Upon completion, the reaction mixture containing 2-bromo-4-nitrotoluene is dissolved in benzene.[8]
Step 2: Reduction of 2-bromo-4-nitrotoluene
-
A suspension of iron in water is prepared and heated to boiling.
-
The benzene solution of the bromination reaction mixture is gradually added to the boiling iron suspension.
-
The reduction is carried out using the hydrogen bromide present in the bromination mixture as the acid.
-
After the reaction is complete, the product, 3-bromo-4-methylaniline, is isolated.[8]
The following diagram illustrates the synthetic workflow for producing 3-Bromo-4-methylaniline.
References
- 1. 7745-91-7|3-Bromo-4-methylaniline|BLD Pharm [bldpharm.com]
- 2. 3-bromo-4-methylaniline [stenutz.eu]
- 3. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-4-methylaniline [webbook.nist.gov]
- 5. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Bromo-4-methylaniline 7745-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
- 8. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-N,N-diethyl-4-methylaniline, including its structure, and a proposed synthesis pathway. Due to the limited availability of direct experimental data for this specific molecule, this guide also leverages data from its key precursor, 3-Bromo-4-methylaniline, to provide a thorough understanding of its chemical context.
Chemical Structure and Properties
This compound is a substituted aniline derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a diethylamino group.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted/Computed) | 3-Bromo-4-methylaniline (Experimental) |
| Molecular Formula | C₁₁H₁₆BrN | C₇H₈BrN[1][2] |
| Molecular Weight | 242.16 g/mol | 186.05 g/mol |
| CAS Number | 761001-66-5 | 7745-91-7[3] |
| Melting Point | Not available | 27-30 °C |
| Boiling Point | Not available | 254-257 °C |
| Appearance | Not available | Yellow to Brown Liquid or Off-White to Brown Solid[3] |
| Solubility | Not available | Insoluble in water[3] |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process starting from 4-nitrotoluene. The first step is the bromination and subsequent reduction of 4-nitrotoluene to form the key intermediate, 3-Bromo-4-methylaniline. The second step is the N,N-diethylation of this intermediate.
References
In-depth Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals. Due to the limited availability of experimental data for this specific compound, this guide establishes its IUPAC name and structure, and presents a detailed comparative analysis of two closely related analogues: 3-Bromo-4-methylaniline and 3-Bromo-N,N-diethylaniline. This comparative approach allows for the inference of potential properties and synthetic strategies for the title compound.
The IUPAC name for the compound is This compound . Its chemical structure consists of an aniline core substituted with a bromine atom at the C3 position, a methyl group at the C4 position, and two ethyl groups attached to the nitrogen atom.
Physicochemical Properties: A Comparative Analysis
| Property | 3-Bromo-4-methylaniline | 3-Bromo-N,N-diethylaniline | This compound (Predicted) |
| CAS Number | 7745-91-7 | 53142-19-1 | 761001-66-5 |
| Molecular Formula | C₇H₈BrN | C₁₀H₁₄BrN | C₁₁H₁₆BrN |
| Molecular Weight | 186.05 g/mol | 228.13 g/mol | 242.16 g/mol |
| Melting Point | 27-30 °C | Not available | Likely a low-melting solid or liquid |
| Boiling Point | 254-257 °C | Not available | Expected to be higher than 257 °C |
| Density | 1.5 g/cm³ | Not available | Likely between 1.2-1.4 g/cm³ |
| Appearance | White to yellow or orange powder/lump/liquid | Not available | Predicted to be a liquid or low-melting solid |
Experimental Protocols: Synthesis
While a specific, experimentally validated protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. The following proposed methodologies are based on the synthesis of related substituted anilines.
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from the commercially available 3-Bromo-4-methylaniline.
Step 1: N,N-diethylation of 3-Bromo-4-methylaniline
This step introduces the two ethyl groups onto the amino nitrogen.
-
Reactants: 3-Bromo-4-methylaniline, a suitable ethylating agent (e.g., iodoethane or diethyl sulfate), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-Bromo-4-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution.
-
Slowly add at least two equivalents of the ethylating agent to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Synthesis of Starting Material: 3-Bromo-4-methylaniline
A known method for the preparation of 3-Bromo-4-methylaniline involves the bromination of 4-nitrotoluene followed by reduction of the nitro group.
-
Reactants: 4-nitrotoluene, bromine, iron powder (as a catalyst for bromination), and a reducing agent (e.g., iron in acidic medium or catalytic hydrogenation).
-
Procedure Overview:
-
Bromination: 4-nitrotoluene is reacted with bromine in the presence of iron powder. The reaction is typically carried out at elevated temperatures (100-120 °C) with vigorous stirring.
-
Reduction: The resulting 2-bromo-4-nitrotoluene is then reduced to 3-bromo-4-methylaniline. This can be achieved by dissolving the brominated product in a solvent like benzene and adding it to a suspension of iron in water at boiling temperature. The reduction is driven by the in-situ generation of an acidic environment.
-
Signaling Pathways and Biological Activity
Specific studies on the biological activity or signaling pathway involvement of this compound are not currently available. However, the aniline scaffold is a common feature in many biologically active molecules. Substituted anilines have been investigated for a wide range of pharmacological activities.
Research has shown that some substituted anilinoquinazoline derivatives exhibit potent antitumor activity by arresting the cell cycle and inducing apoptosis. Additionally, other studies have explored anilino substituted pyrimidines as potential anticancer agents. The biological effects of such compounds are highly dependent on the nature and position of the substituents on the aniline ring. Further research would be necessary to determine if this compound possesses any significant biological activity.
Visualizations
Logical Relationship of the Compounds
Caption: Structural relationship between the target compound and its analogues.
Proposed Synthetic Workflow
In-depth Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide will instead provide available information on the closely related and well-characterized compound, 3-bromo-4-methylaniline , to offer relevant context and comparative data for researchers in this chemical space. The significant lack of information on 3-Bromo-N,N-diethyl-4-methylaniline suggests it is a novel or sparsely researched chemical entity.
Introduction to this compound
This compound is an aromatic amine derivative. Structurally, it is a derivative of aniline, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and two ethyl groups attached to the nitrogen atom. While a CAS number (761001-66-5) has been assigned to this compound, further detailed information is not present in major chemical databases.
Due to the absence of a verified SMILES string and experimental data, a comprehensive analysis of its properties and behavior cannot be provided at this time.
Comparative Analysis: 3-bromo-4-methylaniline
To provide valuable insights for researchers, this section details the properties and synthesis of the closely related compound, 3-bromo-4-methylaniline (CAS: 7745-91-7). This compound differs by having a primary amine (-NH2) group instead of a diethylamino (-N(CH2CH3)2) group.
Physicochemical Properties of 3-bromo-4-methylaniline
The following table summarizes the key physicochemical properties of 3-bromo-4-methylaniline.
| Property | Value | Reference |
| SMILES String | Cc1ccc(N)cc1Br | [1][2] |
| CAS Number | 7745-91-7 | [1][2] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 27-30 °C | [1] |
| Boiling Point | 254-257 °C | [1] |
| InChI Key | GRXMMIBZRMKADT-UHFFFAOYSA-N | [1][2] |
Experimental Protocol: Synthesis of 3-bromo-4-methylaniline
A common method for the synthesis of 3-bromo-4-methylaniline involves the bromination of 4-methylaniline (p-toluidine).
Reaction Scheme:
Caption: Synthesis of 3-bromo-4-methylaniline from 4-methylaniline.
Detailed Methodology:
A general procedure for the bromination of an aromatic amine is as follows. This is a representative protocol and may need optimization for specific applications.
-
Dissolution: Dissolve the starting material, 4-methylaniline, in a suitable solvent such as acetic acid.
-
Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture. The addition is typically performed at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is poured into water to precipitate the product. The crude product is then collected by filtration.
-
Purification: The collected solid is washed to remove impurities and can be further purified by recrystallization from a suitable solvent to yield pure 3-bromo-4-methylaniline.
Data for this compound: A Knowledge Gap
As of the date of this guide, there is a significant lack of publicly available data for this compound. This includes:
-
Quantitative Data: No experimentally determined physicochemical properties such as melting point, boiling point, solubility, or spectral data were found.
-
Experimental Protocols: No detailed synthesis, purification, or analytical methods have been published.
-
Biological Data: There is no information regarding its biological activity, mechanism of action, or any associated signaling pathways.
-
Visualizations: Consequently, no diagrams for signaling pathways or experimental workflows involving this specific compound can be generated.
Conclusion and Future Outlook
This compound represents a significant knowledge gap in the chemical literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its synthesis, properties, and biological activity would be novel.
It is recommended that any research on this compound begin with unambiguous structural confirmation, for which the first step would be a definitive synthesis and characterization to establish a reliable SMILES string and associated spectral data. Future research could then explore its potential applications, drawing comparative insights from the behavior of related compounds like 3-bromo-4-methylaniline.
This document will be updated as new information on this compound becomes available in the public domain.
References
Technical Guide: Physical Properties of 3-Bromo-N,N-diethyl-4-methylaniline and Its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the physical properties of 3-Bromo-N,N-diethyl-4-methylaniline. A comprehensive search of available scientific literature and chemical databases indicates a significant lack of experimentally determined physical property data for this specific compound. To provide a valuable resource for researchers, this document presents a comparative analysis of the physical properties of its closest structural analogs. This guide includes a summary of available quantitative data, general experimental protocols for physical property determination, and logical diagrams to visualize molecular structures and experimental workflows.
Introduction
This compound is a substituted aromatic amine. Its structure, featuring a bromine atom, a methyl group, and a diethylamino group on the aniline core, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. However, a notable gap exists in the public domain regarding its physical characterization. This guide aims to bridge this gap by providing data on closely related compounds, which can serve as a preliminary reference for its expected properties.
Physical Properties of Structural Analogs
While data for this compound is not available, the properties of its structural precursors and analogs can offer insights. The following compounds are presented:
-
3-Bromo-4-methylaniline: Lacks the N,N-diethyl groups.
-
N,N-diethyl-4-methylaniline: Lacks the 3-bromo group.
-
3-Bromo-N,N-diethylaniline: Lacks the 4-methyl group.
-
3-Bromo-N-methylaniline: Possesses one N-methyl group instead of two N-ethyl groups and lacks the 4-methyl group.
The available physical property data for these analogs are summarized in the table below.
Data Presentation: Comparative Physical Properties
| Property | 3-Bromo-4-methylaniline | N,N-diethyl-4-methylaniline | 3-Bromo-N,N-diethylaniline | 3-Bromo-N-methylaniline |
| CAS Number | 7745-91-7[1] | 613-48-9[2] | 53142-19-1[3] | 66584-32-5 |
| Molecular Formula | C₇H₈BrN[1][4] | C₁₁H₁₇N[2] | C₁₀H₁₄BrN[3] | C₇H₈BrN |
| Molecular Weight ( g/mol ) | 186.05 | 163.26[5][6] | 228.13[3] | 186.05 |
| Physical Form | Solid | Colorless liquid | Not specified | Not specified |
| Melting Point (°C) | 27-30[1] | 46.25 (estimate)[6] | Not specified | Not specified |
| Boiling Point (°C) | 254-257 | 229-230[7][8] | Not specified | 253[9] |
| Density (g/mL) | 1.612 (g/cm³)[10] | 0.924 (16/4 °C) | Not specified | 1.461 (at 25 °C)[9] |
| Refractive Index (n20/D) | Not specified | 1.533-1.535 | Not specified | 1.6120[9] |
| Solubility | Insoluble in water | Practically insoluble in water | Not specified | Not specified |
Mandatory Visualizations
Structural Relationships
The following diagram illustrates the structural relationship between the target compound, this compound, and the analogs for which physical data is available.
Caption: Molecular structure comparison.
Experimental Workflow: Melting Point Determination
This diagram outlines a general workflow for determining the melting point of a solid organic compound using the capillary method.
Caption: Melting point determination workflow.
Experimental Protocols
As specific experimental data for this compound is unavailable, this section provides generalized protocols for determining key physical properties applicable to solid organic compounds. These methods are based on standard laboratory practices.
Synthesis of Substituted Anilines (General)
The synthesis of substituted anilines often involves the bromination of an aniline or a precursor followed by functional group manipulation. For instance, the synthesis of 3-bromo-4-methylaniline can be achieved by the bromination of 4-nitrotoluene, followed by the reduction of the nitro group.[11]
-
Bromination Step: 4-nitrotoluene is reacted with bromine in the presence of a catalyst like iron powder. The reaction temperature is typically controlled to favor the desired isomer.
-
Reduction Step: The resulting 2-bromo-4-nitrotoluene is then reduced to 3-bromo-4-methylaniline. Common reducing agents include iron in the presence of an acid.[11]
A similar pathway could likely be employed for the synthesis of this compound, starting from N,N-diethyl-4-methylaniline.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus with a heating block, thermometer, and magnifying lens.
-
Capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is placed in a mortar and finely powdered.
-
Capillary Packing: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Conclusion
This technical guide has compiled and presented the available physical property data for key structural analogs of this compound. In the absence of direct experimental data for the target compound, this comparative information serves as a crucial preliminary resource for researchers. The provided general experimental protocols and illustrative diagrams for structural comparison and workflow visualization are intended to support further investigation and characterization of this and similar molecules in a laboratory setting. It is recommended that any future work on this compound include the experimental determination of its fundamental physical properties to fill the current data void.
References
- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-4-methylaniline [webbook.nist.gov]
- 5. CAS # 613-48-9, N,N-Diethyl-4-methylbenzenamine, 4-(Diethylamino)toluene, 4-Methyl-N,N-diethylaniline, N,N-Diethyl-4-methylaniline, N,N-Diethyl-p-methylaniline, N,N-Diethyl-p-toluidine, NSC 8709, p-Methyl-N,N-diethylaniline - chemBlink [chemblink.com]
- 6. echemi.com [echemi.com]
- 7. N,N-diethyl-4-methylaniline [stenutz.eu]
- 8. 613-48-9 Cas No. | N,N-Diethyl-4-methylaniline | Apollo [store.apolloscientific.co.uk]
- 9. 3-Bromo-N-methylaniline 97 66584-32-5 [sigmaaldrich.com]
- 10. 3-bromo-4-methylaniline [stenutz.eu]
- 11. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
Technical Guide: Physicochemical Properties of 3-Bromo-N,N-diethyl-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a technical overview of the boiling point of the aromatic amine 3-Bromo-N,N-diethyl-4-methylaniline (CAS Number: 761001-66-5). A thorough review of available scientific literature and chemical databases indicates that the experimental boiling point for this specific compound has not been formally reported. To provide a useful physicochemical context, this guide presents the boiling points of structurally analogous primary and secondary amines. Furthermore, a standardized experimental protocol for boiling point determination is detailed for researchers who may wish to establish this value. A conceptual workflow for the characterization of a novel compound's boiling point is also provided.
Boiling Point Data for this compound and Analogues
The boiling point for this compound is not available in the reviewed literature. However, an estimation can be informed by the properties of similar structures. The following table summarizes the boiling points of closely related bromo-methylaniline derivatives. It is important to note that as a tertiary amine, this compound is expected to have a boiling point influenced by its higher molecular weight and dipole-dipole interactions, but lacking the hydrogen bonding present in primary and secondary amines.
| Compound Name | Structure | Type | Boiling Point (°C) | CAS Number |
| 3-Bromo-4-methylaniline | Br(CH₃)C₆H₃NH₂ | Primary | 254-257 | 7745-91-7[1][2] |
| 3-Bromo-N-methylaniline | BrC₆H₄NHCH₃ | Secondary | 253 | 66584-32-5[3] |
| 4-Bromo-3-methylaniline | Br(CH₃)C₆H₃NH₂ | Primary | 240 | 6933-10-4 |
| 3-Bromo-N,N-diethylaniline | BrC₆H₄N(CH₂CH₃)₂ | Tertiary | Data Not Available | 53142-19-1[4] |
| This compound | Br(CH₃)C₆H₃N(CH₂CH₃)₂ | Tertiary | Data Not Available | 761001-66-5 [5][6] |
Experimental Protocol for Boiling Point Determination (Thiele Tube Method)
For researchers requiring an experimental value for the boiling point of this compound, the Thiele tube method offers a reliable approach for small sample volumes.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Materials:
-
Sample of this compound
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small-diameter test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Safety goggles and appropriate personal protective equipment (PPE)
Methodology:
-
Sample Preparation: Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.
-
Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bulb of the thermometer should be level with the sample.
-
Thiele Tube Setup: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is fully immersed in the oil bath. The rubber band should remain above the oil level to prevent degradation.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heat distribution via convection currents.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue gentle heating until a continuous and vigorous stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's temperature has exceeded its boiling point.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.
-
Verification: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading.
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of a compound's boiling point when a literature value is not available.
Caption: Logical workflow for boiling point determination.
References
- 1. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
- 2. 3-Bromo-4-methylaniline | 7745-91-7 [amp.chemicalbook.com]
- 3. 3-溴-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
Technical Guide: Physicochemical Characterization of 3-Bromo-N,N-diethyl-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Determination of the Melting Point of 3-Bromo-N,N-diethyl-4-methylaniline.
Comparative Physicochemical Data
To establish an expected range and physical state for this compound, the melting points of several structurally related aromatic amines are presented below. The data suggests that N-alkylation and the relative positions of substituents significantly influence the melting point.
| Compound Name | Molecular Formula | Structure | Melting Point (°C) | Physical State at RT |
| 3-Bromo-4-methylaniline | C₇H₈BrN | Br(CH₃)C₆H₃NH₂ | 27 - 30[1][2] | Solid |
| 3-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | BrC₆H₄N(CH₃)₂ | 11[3] | Liquid/Solid |
| 3-Bromo-N-methylaniline | C₇H₈BrN | BrC₆H₄NHCH₃ | Not specified (Liquid)[4] | Liquid |
| This compound | C₁₁H₁₆BrN | Br(CH₃)C₆H₃N(C₂H₅)₂ | Not available | To be determined |
Experimental Protocols for Melting Point Determination
The melting point of a crystalline solid is a critical physical property that provides information on its identity and purity.[5] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5][6] Two standard methods for determination are detailed below.
This traditional method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[5]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
If the sample consists of large crystals, pulverize a small amount into a fine powder using a mortar and pestle.[6]
-
Obtain a glass capillary tube, sealed at one end. Press the open end into the powdered sample.[7]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[7]
-
The final packed sample height should be approximately 2-3 mm.[7]
-
-
Apparatus Setup (e.g., Mel-Temp or similar):
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]
-
Insert a calibrated thermometer if it is not integrated into the device.
-
-
Measurement:
-
Rapid Preliminary Run: If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20°C per minute).[6] This will establish a rough melting range. Allow the apparatus to cool sufficiently before the next step.
-
Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the preliminary run.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Perform at least two careful determinations to ensure consistency.[5]
-
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is highly accurate for determining melting points and can also provide data on purity, heat of fusion, and polymorphic transitions.[9][10]
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean DSC pan (typically aluminum).
-
Hermetically seal the pan using a sample press. This is crucial to prevent any loss of sample due to volatilization during heating.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Place the sample pan and the reference pan into the DSC cell.
-
The reference sample should have a well-defined heat capacity over the scanned temperature range.[8]
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Measurement:
-
Program the instrument with the desired temperature profile. A typical profile involves:
-
An initial isothermal period to allow for thermal stabilization.
-
A linear heating ramp (e.g., 5-10°C/min) through the expected melting region.[9]
-
A final isothermal period.
-
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
-
Data Analysis:
-
The onset temperature of the endothermic peak is typically reported as the melting point (Tₘ) for pure organic compounds.[10]
-
The peak temperature represents the temperature at which the melting process is most rapid.
-
The area under the peak is proportional to the heat of fusion (ΔHfus), which can be calculated using the instrument's software.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Workflow for Melting Point Determination via DSC.
References
- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 2. 3-Bromo-4-methylaniline | 7745-91-7 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. s4science.at [s4science.at]
A Comprehensive Technical Guide to the Solubility of 3-Bromo-N,N-diethyl-4-methylaniline
This technical guide provides a detailed overview of the solubility characteristics of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline derivative. Due to the limited availability of direct solubility data for this specific compound, this guide synthesizes information from structurally related analogs, namely 3-Bromo-4-methylaniline and N,N-diethylaniline, to project its likely solubility profile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an in-depth understanding of this compound's physicochemical properties.
Predicted Solubility Profile
The solubility of this compound can be inferred from the properties of its structural relatives. The presence of the nonpolar diethylamino group and the brominated aromatic ring suggests that the compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The following table summarizes the known solubility of related compounds, which serves as a basis for predicting the solubility of this compound.
| Compound | Water | Ethanol | Chloroform | Diethyl Ether | Acetone | Dimethyl Sulfoxide (DMSO) | Methanol |
| 3-Bromo-4-methylaniline | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble[1] | Soluble[1] |
| N,N-diethylaniline | Slightly Soluble[2][3] | Slightly Soluble[2] | Slightly Soluble[2] | Slightly Soluble[2] | Miscible[4] | Soluble | Soluble |
| This compound (Predicted) | Very Slightly Soluble to Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
Based on this comparative analysis, this compound is predicted to be sparingly soluble in water and readily soluble in a range of organic solvents, particularly polar aprotic solvents like DMSO and acetone, as well as alcohols such as methanol and ethanol.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This method is based on the shake-flask technique, a reliable method for determining thermodynamic solubility.
Objective: To determine the solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.
Caption: A workflow for determining the solubility of a new chemical compound.
This comprehensive guide provides a foundational understanding of the solubility of this compound. By leveraging data from analogous structures and employing standardized experimental protocols, researchers can effectively characterize the solubility of this compound for various scientific and industrial applications.
References
In-depth Technical Guide: Spectral Data of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While the compound is listed by some chemical suppliers under the CAS number 761001-66-5, the associated characterization data has not been made publicly available. This guide outlines the search strategy employed and discusses potential synthetic pathways that could be explored for its preparation and subsequent spectral analysis.
Introduction
3-Bromo-N,N-diethyl-4-methylaniline is a substituted aromatic amine. The presence of a bromine atom, a diethylamino group, and a methyl group on the aniline core suggests its potential utility as a building block in medicinal chemistry and materials science. Specifically, halogenated anilines are valuable precursors for cross-coupling reactions, allowing for the introduction of molecular complexity. The N,N-diethylamino moiety can influence the compound's solubility, basicity, and electronic properties.
A comprehensive understanding of the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide serves to document the current lack of publicly available data and to provide a framework for future experimental work.
Search Methodology
An extensive search was conducted across multiple scientific platforms, including Google Scholar, Scopus, SciFinder, and patent databases. Search queries included:
-
"this compound spectral data"
-
"Synthesis of this compound"
-
"CAS 761001-66-5 characterization"
-
"N,N-diethylation of 3-bromo-4-methylaniline"
-
"Bromination of N,N-diethyl-4-methylaniline"
-
Targeted searches for ¹H NMR, ¹³C NMR, IR, and mass spectra of the title compound.
The search did not yield any publications containing the requested experimental data or detailed synthetic procedures for this compound.
Proposed Synthetic Pathways
While no specific protocol for the synthesis of this compound was found, two plausible synthetic routes can be proposed based on general organic chemistry principles. The successful execution of either of these pathways would require experimental optimization.
Pathway A: N,N-Diethylation of 3-Bromo-4-methylaniline
This approach involves the alkylation of the commercially available 3-Bromo-4-methylaniline with an ethylating agent.
Caption: Proposed synthesis via N,N-diethylation.
Experimental Considerations:
-
Ethylating Agent: Ethyl iodide or diethyl sulfate are common choices.
-
Base: A non-nucleophilic base such as potassium carbonate or sodium hydride would be required to deprotonate the aniline nitrogen.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used for such alkylations.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Over-alkylation to form a quaternary ammonium salt is a potential side reaction that would need to be monitored, possibly by thin-layer chromatography (TLC).
-
Work-up and Purification: An aqueous work-up would be necessary to remove the base and any inorganic byproducts. Purification would likely be achieved by column chromatography on silica gel.
Pathway B: Bromination of N,N-Diethyl-4-methylaniline
This pathway involves the electrophilic aromatic substitution of N,N-diethyl-4-methylaniline. The directing effects of the activating N,N-diethylamino group (ortho, para-directing) and the weakly activating methyl group (ortho, para-directing) would need to be considered.
Caption: Proposed synthesis via electrophilic bromination.
Experimental Considerations:
-
Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are common reagents for the bromination of activated aromatic rings.
-
Solvent: A solvent such as acetic acid or carbon tetrachloride is typically employed.
-
Regioselectivity: The powerful ortho, para-directing nature of the N,N-diethylamino group would likely lead to a mixture of products. The position ortho to the amino group (position 3) would be sterically hindered by the ethyl groups, potentially favoring substitution at the other ortho position (position 5). Careful control of reaction conditions (temperature, stoichiometry of the brominating agent) would be crucial to maximize the yield of the desired 3-bromo isomer.
-
Purification: Separation of the desired product from isomeric byproducts would likely require careful column chromatography or other advanced purification techniques.
Anticipated Spectral Data
Although no experimental data is available, the expected spectral features of this compound can be predicted.
¹H NMR
-
Aromatic Protons: Three signals in the aromatic region, likely appearing as a doublet, a singlet (or a narrowly split doublet), and another doublet, corresponding to the protons on the benzene ring.
-
Ethyl Protons: A quartet corresponding to the four methylene (-CH₂-) protons and a triplet corresponding to the six methyl (-CH₃) protons of the two ethyl groups.
-
Methyl Proton: A singlet corresponding to the three protons of the methyl group attached to the aromatic ring.
¹³C NMR
-
Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effect.
-
Aliphatic Carbons: Two signals in the aliphatic region corresponding to the methylene and methyl carbons of the ethyl groups, and one signal for the methyl carbon attached to the ring.
Infrared (IR) Spectroscopy
-
C-H stretching: Signals for aromatic and aliphatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations.
-
C-N stretching: A signal corresponding to the carbon-nitrogen bond of the diethylamino group.
-
C-Br stretching: A signal in the fingerprint region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) would be expected.
-
Fragmentation Pattern: Fragmentation would likely involve the loss of ethyl groups and potentially the bromine atom.
Conclusion and Future Work
There is currently a lack of publicly available experimental spectral data and detailed synthetic protocols for this compound. The information presented in this guide is based on established chemical principles and provides a roadmap for researchers wishing to synthesize and characterize this compound.
The proposed synthetic pathways offer starting points for experimental investigation. Successful synthesis would need to be followed by rigorous purification and characterization using modern analytical techniques, including NMR, IR, and MS, to establish a definitive spectral profile for this compound. The publication of such data would be a valuable contribution to the chemical science community.
In-Depth Technical Guide to the FT-IR Spectrum of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-N,N-diethyl-4-methylaniline. Due to the limited availability of public spectral data for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. This document is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related molecules. The guide includes a comprehensive table of predicted vibrational modes, a detailed experimental protocol for acquiring an FT-IR spectrum, and a logical workflow for spectral analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its distinct functional groups. The following table summarizes the expected characteristic peaks, their wavenumber ranges, and the corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2975-2950 | Strong | Asymmetric C-H Stretch | -CH₃ (Methyl & Ethyl) |
| 2940-2920 | Strong | Asymmetric C-H Stretch | -CH₂- (Ethyl) |
| 2880-2860 | Medium | Symmetric C-H Stretch | -CH₃ (Methyl & Ethyl) |
| 2860-2840 | Medium | Symmetric C-H Stretch | -CH₂- (Ethyl) |
| 1600-1585 | Medium-Weak | C-C Stretch (in-ring) | Aromatic Ring |
| 1500-1400 | Medium-Weak | C-C Stretch (in-ring) | Aromatic Ring |
| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- (Ethyl) |
| 1380-1370 | Medium | C-H Bend (Symmetric) | -CH₃ (Methyl & Ethyl) |
| 1335-1250 | Strong | C-N Stretch | Aromatic Tertiary Amine |
| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| 690-515 | Medium-Weak | C-Br Stretch | Aromatic Halide |
Interpretation of the Predicted Spectrum
The FT-IR spectrum of this compound is characterized by several key regions:
-
C-H Stretching Region (3100-2800 cm⁻¹): This region will be dominated by the strong absorptions of the aliphatic C-H bonds from the N,N-diethyl and the 4-methyl groups. Weaker bands corresponding to the aromatic C-H stretches are also expected just above 3000 cm⁻¹.
-
Aromatic Region (1600-1400 cm⁻¹): The presence of the tetra-substituted benzene ring will give rise to characteristic C-C in-ring stretching vibrations. The substitution pattern influences the exact position and intensity of these bands.[1][2][3][4]
-
Fingerprint Region (below 1400 cm⁻¹): This region contains a wealth of information. A strong band is anticipated for the C-N stretching of the aromatic tertiary amine group, typically appearing in the 1335-1250 cm⁻¹ range.[5][6] The C-H bending vibrations of the methyl and ethyl groups will also be present here. Furthermore, a medium to weak absorption corresponding to the C-Br stretch is expected in the lower frequency range of the fingerprint region.[4] The out-of-plane C-H bending vibrations of the remaining aromatic hydrogens will also appear in this region and can provide clues about the substitution pattern.[1][2]
It is important to note that as a tertiary amine, this compound will not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region.[5][7]
Experimental Protocol for FT-IR Analysis
The following is a detailed methodology for obtaining the FT-IR spectrum of a solid or liquid aromatic amine sample like this compound.
3.1. Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press and die set
-
Agate mortar and pestle
-
Sample vials and spatulas
3.2. Sample Preparation
The choice of sample preparation method depends on the physical state of the analyte.
-
For a Solid Sample (KBr Pellet Method):
-
Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.[8]
-
-
For a Solid or Liquid Sample (ATR-FTIR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.
-
3.3. Data Acquisition
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Place the prepared sample (KBr pellet in the holder or sample on the ATR crystal) into the spectrometer.
-
Acquire the FT-IR spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction and, if necessary, baseline correction.
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of an FT-IR spectrum.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 3-Bromo-N,N-diethyl-4-methylaniline (CAS No. 761001-66-5), a substituted aromatic amine with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper compiles information on its precursor, 3-Bromo-4-methylaniline, and closely related structural analogs. A detailed, plausible synthetic protocol for the preparation of this compound is presented, along with predicted physical and spectroscopic properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.
Introduction
This compound is a halogenated tertiary aniline. Such compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the diethylamino group influences the electronic properties and solubility of the molecule. This document summarizes the available information on the synthesis and properties of this compound and its precursors, providing a framework for its laboratory preparation and characterization.
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Precursor | |||||
| 3-Bromo-4-methylaniline | 7745-91-7 | C₇H₈BrN | 186.05 | 27-30[1] | 254-257[1] |
| Target Compound (Predicted) | |||||
| This compound | 761001-66-5 | C₁₁H₁₆BrN | 242.16 | ~25-35 | ~270-290 |
| Analogous Compounds | |||||
| N,N-Diethyl-4-methylaniline | 613-48-9 | C₁₁H₁₇N | 163.26 | N/A | 103 (at 10 mmHg) |
| 4-Bromo-N,N-diethylaniline | 2052-06-4 | C₁₀H₁₄BrN | 228.13 | 32-35 | 269-271 |
| 3-Bromo-N,N-diethylaniline | 53142-19-1 | C₁₀H₁₄BrN | 228.13[2] | N/A | N/A |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the reductive amination of its primary amine precursor, 3-Bromo-4-methylaniline, with acetaldehyde. This method avoids the polyalkylation often observed with alkyl halides.
Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the reductive amination of aromatic amines.[3][4][5]
Materials:
-
3-Bromo-4-methylaniline (1.0 eq)
-
Acetaldehyde (2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-Bromo-4-methylaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is completely dissolved.
-
Addition of Aldehyde: Add acetaldehyde (2.5 eq) to the solution at room temperature. Stir the reaction mixture for 30 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature at or near room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (3H): Expected in the range of 6.5-7.5 ppm. The proton ortho to the bromine is expected to be a singlet or a narrow doublet. The other two protons on the aromatic ring will likely appear as doublets.
-
Methylene Protons (-CH₂-): A quartet around 3.3-3.5 ppm due to coupling with the methyl protons of the ethyl groups.
-
Methyl Protons (Ar-CH₃): A singlet around 2.2-2.4 ppm.
-
Methyl Protons (-CH₃ of ethyl): A triplet around 1.1-1.3 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Expected in the range of 110-150 ppm. The carbon bearing the nitrogen will be the most downfield, while the carbon bearing the bromine will also be significantly shifted.
-
Methylene Carbons (-CH₂-): Expected around 45-50 ppm.
-
Aromatic Methyl Carbon (Ar-CH₃): Expected around 20-22 ppm.
-
Ethyl Methyl Carbons (-CH₃): Expected around 12-15 ppm.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2970 cm⁻¹[6]
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹[6]
-
C-N stretching: ~1200-1350 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry
-
Molecular Ion (M⁺): Expected at m/z 241 and 243 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
-
Major Fragmentation: Loss of a methyl group (M-15) from one of the ethyl side chains is a common fragmentation pathway for N,N-diethylanilines, leading to a fragment at m/z 226/228.[7] Further fragmentation may involve the loss of ethylene.
Applications and Future Directions
While specific applications for this compound are not documented, its structure suggests several potential uses:
-
Pharmaceutical Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity. The bromo- and amino- functionalities allow for diverse chemical modifications.
-
Materials Science: It could be used in the synthesis of dyes, conductive polymers, or other organic materials where its electronic and steric properties can be exploited.
-
Agrochemicals: Many substituted anilines are precursors to herbicides and pesticides.
Further research is needed to explore the reactivity of this compound and to evaluate its utility in various synthetic applications. The detailed synthetic protocol and predicted analytical data provided in this guide should facilitate such investigations.
Safety Information
As with all bromo-aniline derivatives, this compound should be handled with care. It is predicted to be toxic if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. IR Comparison [webspectra.chem.ucla.edu]
- 2. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. redalyc.org [redalyc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. N,N-Diethylaniline(91-66-7) IR Spectrum [m.chemicalbook.com]
- 7. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-4-methylaniline, a halogenated aromatic amine of interest in synthetic chemistry and potentially in drug discovery. Due to the limited publicly available information on this specific compound, this document outlines a plausible synthetic pathway, including detailed experimental protocols for its precursor and inferred methods for its preparation. It also presents key physicochemical data for the precursor, 3-bromo-4-methylaniline, and discusses the general reactivity and potential applications of this class of compounds. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its analogs.
Introduction
This compound (CAS No. 761001-66-5) is a substituted aromatic amine. Halogenated anilines and their N-alkylated derivatives are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the tertiary amine functionality can influence the molecule's basicity, solubility, and biological activity. This guide will detail the probable synthetic route to this compound, starting from commercially available materials.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a two-step sequence, starting with the synthesis of its precursor, 3-bromo-4-methylaniline, followed by the N,N-diethylation of the primary amine.
Caption: Proposed two-step synthetic pathway to this compound.
Experimental Protocols
Synthesis of 3-Bromo-4-methylaniline (Precursor)
The synthesis of 3-bromo-4-methylaniline can be achieved through the bromination of 4-nitrotoluene followed by the reduction of the resulting 2-bromo-4-nitrotoluene. A method for this process is described in Russian patent RU2102382C1.[1]
Step 1: Bromination of 4-Nitrotoluene
-
Reaction:
-
4-Nitrotoluene is reacted with bromine in the presence of iron as a catalyst to yield 2-bromo-4-nitrotoluene.
-
-
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, thermometer, and bromine inlet, melt 4-nitrotoluene.
-
Add iron powder to the molten 4-nitrotoluene and heat the mixture to 100-120 °C.
-
Introduce bromine under the surface of the stirred reaction mixture over a period of time, maintaining the temperature between 100-120 °C.
-
After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
The reaction mixture containing 2-bromo-4-nitrotoluene can be used directly in the next step after dissolving in a suitable solvent like benzene.
-
Step 2: Reduction of 2-Bromo-4-nitrotoluene
-
Reaction:
-
The nitro group of 2-bromo-4-nitrotoluene is reduced to a primary amine using iron in an acidic medium.
-
-
Experimental Protocol:
-
Prepare a suspension of iron powder in water in a separate reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Heat the iron suspension to boiling.
-
Gradually add the benzene solution of the 2-bromo-4-nitrotoluene from the previous step to the boiling iron suspension. The hydrogen bromide present from the bromination step acts as the acid.
-
After the addition is complete, continue to reflux the mixture until the reduction is complete (monitoring by TLC is recommended).
-
After cooling, the product, 3-bromo-4-methylaniline, can be extracted with a suitable organic solvent. The solvent is then removed, and the product can be purified by distillation under reduced pressure.
-
Proposed Synthesis of this compound
Two common methods for the N,N-diethylation of primary anilines are proposed below.
Method A: N,N-Diethylation using an Ethyl Halide
This is a classical method for the alkylation of amines.
-
Experimental Protocol:
-
Dissolve 3-bromo-4-methylaniline in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or sodium carbonate, to the solution.
-
Add at least two equivalents of an ethyl halide (e.g., ethyl iodide or ethyl bromide) to the mixture.
-
Heat the reaction mixture and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Method B: Reductive Amination with Acetaldehyde
Reductive amination is a milder method that can provide better control and yields. Sodium triacetoxyborohydride is a common reducing agent for this transformation.[2][3]
-
Experimental Protocol:
-
Dissolve 3-bromo-4-methylaniline in a suitable solvent such as 1,2-dichloroethane (DCE).[2]
-
Add at least two equivalents of acetaldehyde to the solution.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution. Acetic acid can be used as a catalyst.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Caption: Workflow for the reductive amination of 3-bromo-4-methylaniline.
Physicochemical Data
Due to the scarcity of experimental data for this compound, this section provides data for its precursor, 3-bromo-4-methylaniline. This data can be useful for monitoring the first part of the synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 27-30 °C | |
| Boiling Point | 254-257 °C | |
| CAS Number | 7745-91-7 |
History and Discovery
There is no specific information available in the searched literature regarding the initial discovery or the detailed historical development of this compound. Halogenated anilines, in general, have been known for over a century and have been extensively used as intermediates in the dye and pharmaceutical industries. The development of N,N-dialkylated anilines followed the discovery and industrialization of aniline dyes in the 19th century. It is likely that this compound was first synthesized as part of broader research into the properties and reactions of substituted anilines, but a seminal discovery publication could not be located.
Applications in Research and Drug Development
While no specific applications for this compound have been documented in the searched results, compounds with similar structural motifs have been explored in various areas of research and development:
-
Pharmaceutical Intermediates: The bromo- and N,N-diethylamino- functionalities make this molecule a versatile building block for the synthesis of more complex molecules with potential biological activity. The bromine atom can be readily displaced or used in cross-coupling reactions to build larger molecular scaffolds.
-
Material Science: Substituted anilines are precursors to various polymers and materials with interesting electronic and optical properties.
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic amine structures.
Signaling Pathways
There is no information available in the searched scientific literature regarding the interaction of this compound with any biological signaling pathways. Any potential biological activity would need to be determined through future screening and research.
Conclusion
References
- 1. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline
Introduction
3-Bromo-N,N-diethyl-4-methylaniline is a substituted aniline derivative. While specific research on this compound is limited, its structural motifs are present in various chemical entities with applications in medicinal chemistry and materials science. This document provides a summary of the known properties of its immediate precursors and outlines a potential synthetic pathway.
Proposed Synthesis
A plausible synthetic route to obtain this compound involves the direct bromination of N,N-diethyl-4-methylaniline. The directing effects of the diethylamino and methyl groups would likely favor the substitution at the 3-position.
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Physicochemical Properties of Starting Material
A comprehensive understanding of the starting material is crucial for successful synthesis. The table below summarizes the known physicochemical properties of N,N-diethyl-4-methylaniline.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | |
| Boiling Point | 225-227 °C | |
| Density | 0.922 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.543 |
Experimental Protocol: Bromination of an Analogous Compound
The following protocol for the bromination of N-methylaniline can be adapted for the synthesis of this compound.[1]
Materials:
-
N,N-diethyl-4-methylaniline
-
Bromine
-
Acetic acid
-
Sodium hydroxide
-
Methylene chloride
-
Saturated aqueous sodium chloride solution
-
Ice
Procedure:
-
Prepare a solution of the brominating agent. For example, a solution of bromine in acetic acid.
-
In a separate flask under an inert atmosphere, dissolve N,N-diethyl-4-methylaniline in acetic acid.
-
Slowly add the bromine solution to the N,N-diethyl-4-methylaniline solution at a controlled temperature (e.g., below 40°C).
-
After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 75 minutes).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Adjust the pH of the mixture to 10 by adding sodium hydroxide.
-
Extract the product with methylene chloride.
-
Wash the organic phase with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by techniques such as distillation or column chromatography.
Physicochemical Properties of a Structurally Related Compound
The properties of 3-Bromo-4-methylaniline, which shares the core brominated toluidine structure, can provide some insight into the expected characteristics of the target compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [3] |
| Melting Point | 27-30 °C | [3][4][5] |
| Boiling Point | 254-257 °C | [3][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Insoluble in water | [5] |
Spectroscopic Data for a Related Compound
The following 1H NMR data is for 4-bromo-3-methylaniline, a structural isomer.[6] This can be used as a reference for the characterization of the desired product.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.27 | d, J = 8Hz | 1H | Ar-H |
| 6.55 | s | 1H | Ar-H |
| 6.38 | d, J = 8Hz | 1H | Ar-H |
| 3.39 | brs | 2H | -NH₂ |
| 2.28 | s | 3H | -CH₃ |
Applications in Drug Development
Aniline and its derivatives are important scaffolds in medicinal chemistry.[7] For instance, 3-Bromo-4-methylaniline is used in the synthesis of various pharmaceutical compounds.[2] It is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
Conclusion
While direct experimental data on this compound is currently scarce, this guide provides a foundational understanding based on the properties and reactions of closely related compounds. The proposed synthetic pathway and compiled data offer a starting point for researchers interested in the synthesis and characterization of this molecule and its potential applications in drug discovery and development. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-4-methylaniline 98 7745-91-7 [sigmaaldrich.com]
- 4. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 5. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
- 6. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Bromo-N,N-diethyl-4-methylaniline, a potentially valuable building block in medicinal chemistry and materials science. The described synthetic route is a two-step process commencing with the bromination of p-toluidine, followed by the N,N-diethylation of the resulting 3-bromo-4-methylaniline.
Synthetic Strategy
The synthesis of this compound is proposed via a robust two-step sequence. The initial step involves the regioselective bromination of p-toluidine to yield 3-bromo-4-methylaniline. Subsequently, the target compound is obtained through the N,N-diethylation of the brominated intermediate. This route is advantageous as the starting materials are commercially available and the reaction conditions are well-established in organic synthesis.
Logical Flow of the Synthetic Protocol
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-methylaniline
This protocol is adapted from a well-established procedure for the bromination of p-toluidine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Sodium Hydroxide | 40.00 | q.s. | - |
| Diethyl Ether | 74.12 | q.s. | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.7 g (0.1 mol) of p-toluidine in 50 mL of glacial acetic acid.
-
Cool the stirred solution to 10-15 °C in an ice-water bath.
-
Slowly add 16.0 g (0.1 mol) of bromine from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into 250 mL of cold water with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the mixture is basic to litmus paper.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a 10% sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-bromo-4-methylaniline can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This protocol is based on a reductive amination procedure, which offers high selectivity for the formation of the tertiary amine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-methylaniline | 186.05 | 9.3 g | 0.05 |
| Acetaldehyde | 44.05 | 5.3 mL (4.2 g) | 0.095 |
| Palladium on Carbon (10%) | - | 0.5 g | - |
| Ammonium Formate | 63.06 | 15.8 g | 0.25 |
| Isopropanol | 60.10 | 100 mL | - |
| Water | 18.02 | 10 mL | - |
| Dichloromethane | 84.93 | q.s. | - |
| Brine | - | q.s. | - |
| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |
Procedure:
-
To a 250 mL round-bottom flask, add 100 mL of isopropanol and 0.5 g of 10% Pd/C.
-
In a separate beaker, dissolve 15.8 g (0.25 mol) of ammonium formate in 10 mL of water.
-
Add the ammonium formate solution to the flask containing the Pd/C catalyst and stir the mixture for 10 minutes to activate the catalyst.
-
To this mixture, add 9.3 g (0.05 mol) of 3-bromo-4-methylaniline and 5.3 mL (0.095 mol) of acetaldehyde.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of isopropanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: 70-80%
Reaction Pathway Diagram
Application Notes and Protocols: Preparation of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development. The described methodology is a two-step process commencing with the bromination of 4-methylaniline (p-toluidine) to yield 3-bromo-4-methylaniline, followed by N,N-diethylation to afford the final product. This protocol includes detailed experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
Substituted anilines are pivotal structural motifs in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The precise introduction of various functional groups onto the aniline scaffold allows for the fine-tuning of their chemical and biological properties. This compound is a valuable building block, incorporating a bromine atom that can be further functionalized through cross-coupling reactions, and a diethylamino group which can influence the compound's basicity and solubility. This protocol details a reliable method for its preparation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆BrN |
| Molecular Weight | 242.16 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available; estimated >250 °C |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
| CAS Number | 761001-66-5[1] |
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-methylaniline
This procedure is adapted from standard bromination methods for anilines.
Materials:
-
4-Methylaniline (p-toluidine)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylaniline (10.7 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
If the solution retains a bromine color, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 3-bromo-4-methylaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: 75-85%. The product is a solid.[2]
Step 2: Synthesis of this compound
This procedure is a standard N-alkylation of an aniline.
Materials:
-
3-Bromo-4-methylaniline
-
Iodoethane (ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromo-4-methylaniline (9.3 g, 0.05 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 100 mL of acetonitrile.
-
Add iodoethane (23.4 g, 0.15 mol, excess) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent and excess iodoethane.
-
Dissolve the residue in 100 mL of dichloromethane and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Yield: 60-75%.
Characterization Data (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR | δ (ppm): ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), 3.3 (q, 4H, -N(CH₂CH₃)₂), 2.3 (s, 3H, Ar-CH₃), 1.1 (t, 6H, -N(CH₂CH₃)₂) |
| ¹³C NMR | δ (ppm): Aromatic carbons (~110-150), -N(CH₂CH₃)₂ (~45), Ar-CH₃ (~20), -N(CH₂CH₃)₂ (~12) |
| Mass Spec. | [M]+ at m/z 241 and [M+2]+ at m/z 243 (approx. 1:1 ratio, characteristic of a monobrominated compound) |
| Purity (GC) | >98% after purification |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Iodoethane is a lachrymator and should be handled with caution.
-
The final product is expected to be harmful if swallowed, inhaled, or in contact with the skin, similar to other substituted anilines.[2]
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. This compound can serve as a versatile intermediate for the synthesis of more complex molecules in various research and development settings. Careful execution of the experimental procedures and adherence to safety guidelines are essential for successful and safe synthesis.
References
Application Notes and Protocols for the Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 3-Bromo-N,N-diethyl-4-methylaniline, a potentially valuable intermediate in organic synthesis and drug discovery. The following sections outline two primary synthetic pathways, starting from either 4-methylaniline (p-toluidine) or 4-nitrotoluene.
Synthetic Route 1: From 4-Methylaniline (p-Toluidine)
This route involves a three-step process: protection of the amine, regioselective bromination, deprotection, and subsequent N,N-diethylation.
Logical Workflow for Synthetic Route 1
Caption: Synthetic pathway of this compound starting from 4-Methylaniline.
Experimental Protocols
Step 1: Synthesis of N-(4-methylphenyl)acetamide (p-Acetotoluidide) [1]
-
In a 2-liter round-bottomed flask, reflux a mixture of 214 g (2 moles) of p-toluidine and 800 mL of glacial acetic acid for two hours.
-
After refluxing, replace the condenser with a mechanical stirrer and cool the mixture to 45°C, at which point some of the product may begin to crystallize.
Step 2: Synthesis of N-(3-bromo-4-methylphenyl)acetamide [1]
-
To the stirred mixture from Step 1, slowly add 325 g (102 mL, 2.03 moles) of bromine from a separatory funnel. Maintain the reaction temperature between 50-55°C. The addition should take approximately 40 minutes.
-
After the bromine addition is complete, continue stirring for an additional 30 minutes.
-
Pour the reaction mixture in a thin stream into 10 liters of cold water containing 25 g of sodium bisulfite, with efficient stirring.
-
The N-(3-bromo-4-methylphenyl)acetamide will precipitate. Collect the solid by suction filtration, wash thoroughly with water, and press dry.
Step 3: Synthesis of 3-Bromo-4-methylaniline [1]
-
Dry the crude N-(3-bromo-4-methylphenyl)acetamide from Step 2 until its weight is no more than 500 g.
-
In a 3-liter round-bottomed flask, reflux the partially dried solid with 500 mL of 95% ethyl alcohol.
-
To the boiling solution, add 500 mL of concentrated hydrochloric acid and continue to reflux for three hours. The hydrochloride salt of the product will crystallize out.
-
Cool the mixture thoroughly in running water and filter the hydrochloride salt by suction. Wash the collected solid with two 100-mL portions of chilled alcohol.
-
Suspend the hydrochloride salt in 800 mL of water in a 2-liter beaker equipped with a mechanical stirrer.
-
Liberate the free base by adding a solution of 140 g of technical sodium hydroxide in 700 mL of water. The product will separate as a brownish oil.
-
After cooling to room temperature, separate the oil. The crude yield is reported to be 225–250 g.[1]
-
For purification, the crude product can be distilled under reduced pressure (boiling point: 120–122°C at 30 mm Hg or 92–94°C at 3 mm Hg).[1]
Step 4: Synthesis of this compound This protocol is adapted from analogous N,N-dimethylation procedures.[2][3]
-
In a suitable reaction vessel, dissolve the purified 3-bromo-4-methylaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran or acetonitrile.
-
Add a base, such as sodium carbonate or potassium carbonate (2-3 equivalents).
-
Add iodoethane or bromoethane (2.2-2.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Synthetic Route 2: From 4-Nitrotoluene
This alternative route begins with the bromination of 4-nitrotoluene, followed by reduction of the nitro group and subsequent N,N-diethylation.
Logical Workflow for Synthetic Route 2
Caption: Synthetic pathway of this compound starting from 4-Nitrotoluene.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-nitrotoluene [4]
-
In a reaction vessel equipped for vigorous stirring, heat a suspension of iron powder in molten 4-nitrotoluene to 100-120°C.
-
Introduce bromine under the surface of the molten 4-nitrotoluene. The reaction is carried out with vigorous stirring.
-
After the reaction is complete (as monitored by GC, with a reported conversion of 4-nitrotoluene of 98%), the reaction mass contains 2-bromo-4-nitrotoluene.[4]
Step 2: Synthesis of 3-Bromo-4-methylaniline [4]
-
Dissolve the reaction mass from Step 1 in benzene.
-
Prepare a suspension of iron powder in water.
-
Gradually add the benzene solution of 2-bromo-4-nitrotoluene to the iron suspension at the boiling point of the mixture. The hydrogen bromide present in the bromination reaction mixture can act as the acid for the reduction.
-
Upon completion of the reduction, work up the reaction mixture to isolate the 3-bromo-4-methylaniline.
Step 3: Synthesis of this compound This protocol is adapted from analogous N,N-dimethylation procedures.[2][3]
-
Follow the same procedure as outlined in Step 4 of Synthetic Route 1.
Data Summary
| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| Route 1, Step 1-3 | 4-Methylaniline | 3-Bromo-4-methylaniline | Acetic acid, Bromine, HCl, NaOH | 60-67% (crude) | - | [1] |
| Route 2, Step 1 | 4-Nitrotoluene | 2-Bromo-4-nitrotoluene | Bromine, Iron | 94.4% (in mixture) | - | [4] |
| N,N-dimethylation of 3-bromoaniline | 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline N-oxide | m-CPBA, Dichloromethane | 63% | - | [5] |
| N,N-dimethylation of 4-bromoaniline | 4-Bromoaniline | N,N-dimethyl-4-bromoaniline | Paraformaldehyde, Sodium cyanoborohydride, Acetic acid | 99% | - | [3] |
Note: The yields for the N,N-diethylation step are not explicitly reported and will need to be determined empirically. The provided data for N,N-dimethylation can serve as a useful reference.
References
- 1. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. N,N-diethyl-4-methylaniline, a substituted aniline, is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The introduction of a bromine atom onto the aromatic ring of this substrate can significantly alter its chemical properties and provide a handle for further functionalization through cross-coupling reactions or nucleophilic substitution.
These application notes provide a detailed protocol for the regioselective bromination of N,N-diethyl-4-methylaniline to synthesize 2-bromo-N,N-diethyl-4-methylaniline. The primary challenge in the bromination of activated anilines is controlling the regioselectivity and avoiding polybromination. The presented protocol is adapted from established methods for the bromination of similar substituted anilines and aims to provide a reliable procedure for obtaining the desired ortho-brominated product.
Signaling Pathways and Logical Relationships
The bromination of N,N-diethyl-4-methylaniline is an electrophilic aromatic substitution reaction. The diethylamino group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Due to the steric hindrance imposed by the N,N-diethyl group, the electrophilic attack by bromine is directed to the position ortho to the amino group.
Caption: Mechanism of the electrophilic bromination of N,N-diethyl-4-methylaniline.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| N,N-diethyl-4-methylaniline | Reagent Grade, ≥98% | Sigma-Aldrich |
| Bromine | Reagent Grade, ≥99.5% | Acros Organics |
| Glacial Acetic Acid | ACS Grade, ≥99.7% | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade, ≥99.7% | J.T. Baker |
| Sodium Sulfite | Anhydrous, ≥98% | Alfa Aesar |
| Diethyl Ether | Anhydrous, ≥99.7% | EMD Millipore |
| Magnesium Sulfate | Anhydrous, ≥98% | VWR |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |
Procedure for the Synthesis of 2-bromo-N,N-diethyl-4-methylaniline
This protocol is adapted from the established procedures for the bromination of N,N-dialkylanilines.
Caption: Experimental workflow for the bromination of N,N-diethyl-4-methylaniline.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diethyl-4-methylaniline (10.0 g, 61.2 mmol) in glacial acetic acid (50 mL).
-
Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
Prepare a solution of bromine (9.78 g, 61.2 mmol) in glacial acetic acid (20 mL).
-
Add the bromine solution dropwise to the stirred solution of the aniline over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture into a beaker containing ice water (200 mL) and a 10% aqueous solution of sodium sulfite (50 mL) to quench any unreacted bromine.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ≈ 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure 2-bromo-N,N-diethyl-4-methylaniline.
Data Presentation
The following table summarizes the expected physical and spectroscopic data for the product, 2-bromo-N,N-diethyl-4-methylaniline, based on data for structurally similar compounds.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₁H₁₆BrN |
| Molecular Weight | 242.16 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.3 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.3 (q, 4H, -NCH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.1 (t, 6H, -NCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148, ~132, ~130, ~128, ~120, ~115, ~45, ~20, ~13 |
Discussion
The described protocol provides a method for the regioselective synthesis of 2-bromo-N,N-diethyl-4-methylaniline. The strong activating and ortho, para-directing effect of the N,N-diethylamino group, combined with the steric hindrance it provides, favors the bromination at the ortho position. The use of glacial acetic acid as a solvent helps to moderate the reactivity of the aniline and the bromine.
The work-up procedure is designed to remove unreacted bromine and acidic components, and the final purification by column chromatography is crucial for obtaining a high-purity product. The expected yield is in the range of 70-85%, which is typical for such electrophilic aromatic substitution reactions.
For researchers in drug development, the resulting 2-bromo-N,N-diethyl-4-methylaniline serves as a versatile building block. The bromine atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable. Work in an area free of ignition sources.
-
Always perform reactions in a well-ventilated fume hood.
-
Neutralize all bromine-containing waste with a sodium sulfite or sodium thiosulfate solution before disposal.
References
Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-Bromo-N,N-diethyl-4-methylaniline. The methodologies described are based on established techniques for the purification of related aromatic amines and brominated compounds, ensuring a high degree of success for obtaining a high-purity final product.
Introduction
This compound is a substituted aromatic amine that can serve as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and dyes. The purity of this intermediate is critical for the successful and efficient synthesis of the final products, as impurities can lead to side reactions, lower yields, and complications in downstream purification processes.
The synthesis of this compound may result in several process-related impurities. These can include unreacted starting materials (e.g., N,N-diethyl-4-methylaniline), regioisomers from the bromination step, and products of over-bromination. Therefore, robust purification protocols are essential. This document outlines two primary methods for purification: column chromatography and vacuum distillation, along with protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize the recommended conditions for the purification and analysis of this compound.
Table 1: Column Chromatography Purification Parameters
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The choice of mesh size will depend on the scale of the purification and the required resolution. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 98:2) and gradually increase the polarity to elute the product. |
| Typical Eluent Gradient | 1. Equilibrate with 98:2 Hexane:EtOAc2. Load sample3. Elute with 98:2 Hexane:EtOAc4. Increase to 95:5 Hexane:EtOAc to elute the product | The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis first. |
| Monitoring | TLC (UV visualization at 254 nm) | The product is expected to have a lower Rf than less polar impurities. |
Table 2: Vacuum Distillation Parameters (Estimated)
| Parameter | Recommended Conditions | Notes |
| Apparatus | Short-path distillation apparatus | Minimizes product loss on the glass surface. |
| Vacuum Pressure | 1-10 mmHg | A good quality vacuum pump is required. |
| Boiling Point | Estimated >260 °C at atmospheric pressure | The boiling point under vacuum will be significantly lower. A precise value should be determined experimentally. |
| Collection | Collect fractions based on boiling point stability | A forerun containing volatile impurities should be discarded. |
Table 3: HPLC Purity Analysis Parameters
| Parameter | Recommended Conditions | Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | A common column for the analysis of moderately polar organic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution is recommended for good separation of impurities. |
| Gradient | Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. | This is a starting point and should be optimized for the specific impurity profile. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detection | UV at 254 nm |
Table 4: GC-MS Purity Analysis Parameters
| Parameter | Recommended Conditions | Notes |
| Column | Nonpolar capillary column (e.g., DB-5ms, HP-5ms, or similar; 30 m x 0.25 mm x 0.25 µm) | |
| Carrier Gas | Helium | At a constant flow rate (e.g., 1.0 mL/min). |
| Injector Temperature | 250 °C | |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. | This program should be optimized based on the volatility of the expected impurities. |
| MS Detector | Electron Ionization (EI) at 70 eV | Scan range of 50-400 m/z. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is suitable for small to medium-scale purification and for removing impurities with different polarities.
1. Preparation: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Add a small layer of sand to the top of the silica gel bed. d. Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent. c. Carefully load the sample onto the top of the column.
3. Elution: a. Begin eluting with the initial low-polarity solvent mixture. b. Collect fractions and monitor the elution by TLC. c. Gradually increase the polarity of the eluent (e.g., to 95:5 n-hexane:ethyl acetate) to elute the target compound. d. Collect the fractions containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. Dry the resulting oil or solid under high vacuum to remove residual solvent.
Protocol 2: Purification by Vacuum Distillation
This method is effective for larger quantities and for removing non-volatile or very high-boiling impurities.
1. Apparatus Setup: a. Assemble a short-path distillation apparatus. Ensure all glassware is dry. b. Use a magnetic stirrer and a heating mantle with a temperature controller. c. Connect the apparatus to a vacuum pump with a cold trap in between.
2. Distillation: a. Place the crude this compound into the distillation flask. b. Begin stirring and slowly apply the vacuum. c. Once the desired vacuum is reached, gradually heat the distillation flask. d. Discard any initial low-boiling fractions (forerun). e. Collect the main fraction at a stable boiling point and temperature. The receiving flask may need to be cooled.
3. Product Collection: a. Once the distillation is complete, turn off the heating and allow the apparatus to cool under vacuum. b. Slowly and carefully release the vacuum. c. Collect the purified product from the receiving flask.
Protocol 3: Purity Assessment by HPLC
1. Sample Preparation: a. Prepare a stock solution of the purified product in acetonitrile at a concentration of approximately 1 mg/mL. b. From the stock solution, prepare a working solution of approximately 0.1 mg/mL in the initial mobile phase composition.
2. HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject the sample solution. c. Run the analysis using the gradient and other parameters outlined in Table 3. d. Analyze the resulting chromatogram for the presence of impurities. The purity can be calculated based on the relative peak areas.
Protocol 4: Purity Assessment by GC-MS
1. Sample Preparation: a. Prepare a solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS Analysis: a. Set up the GC-MS with the parameters described in Table 4. b. Inject the sample solution. c. Acquire the data. d. Analyze the total ion chromatogram (TIC) to determine the purity based on peak areas. The mass spectrum of the main peak should be consistent with the structure of this compound.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Recrystallization of 3-Bromo-N,N-diethyl-4-methylaniline
Abstract
Introduction
This compound is a substituted aniline derivative that may find applications in organic synthesis and drug discovery as a building block or intermediate. The purity of such compounds is critical for successful downstream reactions and for ensuring the quality of final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.
This document outlines a general yet detailed approach to the recrystallization of this compound, providing researchers with a robust starting protocol to achieve high purity of their synthesized material.
Physicochemical Properties (Illustrative)
Due to the limited availability of experimental data for this compound, the following table presents illustrative data based on analogous compounds. Researchers should determine these properties experimentally for the specific batch of the compound being purified.
| Property | Illustrative Value | Notes |
| Molecular Formula | C₁₁H₁₆BrN | |
| Molecular Weight | 242.16 g/mol | |
| Appearance | Off-white to pale yellow solid | The color may vary depending on the purity of the crude product. |
| Melting Point (crude) | 85-90 °C | A broad melting point range is indicative of impurities. |
| Melting Point (pure) | 92-94 °C | A sharp melting point range (typically < 2 °C) is an indicator of high purity. |
| Solubility in Ethanol | Soluble in hot ethanol, sparingly soluble in cold. | Ethanol is a common and effective recrystallization solvent for many substituted anilines. For a similar compound, 4-bromo-N,N-dimethylaniline, alcohol is used for recrystallization[1]. |
| Solubility in Hexane | Sparingly soluble in hot hexane, insoluble in cold. | Hexane can be a good choice for recrystallizing nonpolar to moderately polar compounds. Haloaryl compounds often crystallize well from boiling hexanes[2]. |
Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or Hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Analytical balance
3.2. Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the recrystallization of similar anilines, ethanol or isopropanol are recommended as starting solvents. Hexanes may also be effective. Small-scale solubility tests should be performed to determine the optimal solvent.
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the weight of the dried crystals and calculate the percent recovery.
-
Purity Assessment: Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) indicates high purity. Further analysis by techniques such as NMR, HPLC, or GC-MS can also be performed.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A workflow diagram illustrating the sequential steps of the recrystallization process.
Logical Relationships in Solvent Selection
The choice of an appropriate recrystallization solvent is governed by the solubility characteristics of the compound at different temperatures.
Caption: A diagram showing the logical relationship for selecting an ideal recrystallization solvent.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form | Too much solvent was used. | Boil off some of the solvent and allow the solution to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is insoluble in the solvent at all temperatures. | Use a lower-boiling solvent. Reheat the solution and add more solvent. |
| Low recovery | Too much solvent was used. Premature crystallization during hot filtration. The crystals are significantly soluble in the cold solvent. | Use less solvent. Ensure the funnel and receiving flask are pre-warmed. Cool the solution for a longer period in the ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Colored product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Note: Charcoal may adsorb some of the desired product. |
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the recrystallization of this compound. By following the outlined procedures for solvent selection, recrystallization, and purity assessment, researchers can effectively purify this compound for use in further scientific endeavors. It is imperative to perform initial small-scale trials to optimize the solvent system and conditions for the specific crude product.
References
Application Notes and Protocols: Column Chromatography Protocol for 3-Bromo-N,N-diethyl-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-N,N-diethyl-4-methylaniline is an aromatic amine derivative that finds application as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Following its synthesis, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such compounds. This document provides a detailed protocol for the purification of this compound using column chromatography.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (230-400 mesh) | Fraction collector (optional) |
| n-Hexane (ACS grade or higher) | Rotary evaporator |
| Ethyl acetate (ACS grade or higher) | Thin-Layer Chromatography (TLC) plates |
| TLC developing chamber | UV lamp (254 nm) |
| Glass vials or test tubes | Fume hood |
| Cotton or glass wool | Beakers, flasks, and other standard glassware |
| Sand (optional) |
Experimental Protocol
This protocol is based on established methods for the purification of structurally similar brominated N,N-dialkylanilines.[1][2]
1. Preparation of the Slurry and Packing the Column:
-
In a fume hood, weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) into a beaker.
-
Add the mobile phase (start with a low polarity solvent mixture, e.g., 5% ethyl acetate in n-hexane) to the silica gel to create a slurry.
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the excess solvent until the solvent level just reaches the top of the sand layer.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and allow it to enter the silica bed.
3. Elution and Fraction Collection:
-
Begin the elution by adding the mobile phase to the top of the column. Maintain a constant head of solvent to ensure a consistent flow rate.
-
Start with a low polarity mobile phase (e.g., 5% ethyl acetate in n-hexane) and collect fractions in vials or test tubes.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the elution of the desired compound. For example, the concentration of ethyl acetate can be increased from 5% to 10% and then higher if necessary.[2]
-
Monitor the separation process by collecting small fractions and analyzing them using Thin-Layer Chromatography (TLC).
4. TLC Analysis:
-
Spot the collected fractions onto a TLC plate along with a spot of the crude mixture and, if available, a pure standard of this compound.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., 10% ethyl acetate in n-hexane).
-
Visualize the spots under a UV lamp. The Rf value for similar compounds like 4-bromo-N,N-dimethylaniline has been reported to be around 0.45 in 10% ethyl acetate-hexanes.[2]
-
Combine the fractions that contain the pure desired product.
5. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Data Presentation
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Common practice for purification of similar aromatic amines.[1][2][3] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common solvent system for separating moderately polar compounds on silica gel.[1][2] |
| Initial Eluent Composition | 5% Ethyl Acetate in n-Hexane | A starting point for elution based on protocols for similar compounds.[2] |
| Gradient Elution | Gradually increasing the percentage of Ethyl Acetate | Allows for the separation of compounds with different polarities. |
| TLC Monitoring System | 10% Ethyl Acetate in n-Hexane | A reported system for a similar compound with an expected Rf of ~0.45.[2] A similar bromoaniline showed an Rf of 0.35 in this system.[3] |
| Detection Method | UV visualization (254 nm) | Aromatic compounds are typically UV active. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound via column chromatography.
References
Applications of 3-Bromo-N,N-diethyl-4-methylaniline in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Bromo-N,N-diethyl-4-methylaniline in organic synthesis. While direct literature on this specific substituted aniline is limited, its structural similarity to other brominated N,N-dialkylanilines allows for the reliable inference of its reactivity and potential applications. This guide outlines its synthesis and explores its utility as a versatile intermediate in cross-coupling reactions and dye synthesis, providing detailed experimental protocols adapted from established methodologies for analogous compounds.
Overview and Synthetic Utility
This compound is an aromatic compound featuring a bromine atom and a diethylamino group on a toluene backbone. This substitution pattern makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating diethylamino group activates the aromatic ring, influencing the regioselectivity of these reactions and imparting specific properties to the final products, such as color in dye molecules.
The primary applications for this compound are anticipated in the following areas:
-
Pharmaceutical Synthesis: As a building block for the creation of novel drug candidates. The bromo-substituted aniline core is a common motif in pharmacologically active molecules.
-
Agrochemical Development: In the synthesis of new herbicides, fungicides, and insecticides.
-
Dye Chemistry: As a precursor to azo and triarylmethane dyes, where the N,N-diethylamino group acts as a powerful auxochrome.
Synthesis of this compound
The target compound can be readily synthesized from its primary amine precursor, 3-bromo-4-methylaniline, via N,N-diethylation.
Experimental Protocol: N,N-diethylation of 3-bromo-4-methylaniline
This protocol is adapted from standard procedures for the alkylation of anilines.
Materials:
-
3-bromo-4-methylaniline
-
Iodoethane (or Diethyl sulfate)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-4-methylaniline (1.0 eq) in acetonitrile, add sodium carbonate (2.5 eq).
-
Add iodoethane (2.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Logical Workflow for Synthesis:
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various organoboron reagents to introduce new aryl, heteroaryl, or alkyl substituents.
This protocol is based on established methods for Suzuki-Miyaura couplings of bromoanilines.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (as a solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the de-gassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
Application in Dye Synthesis
The N,N-diethylamino group is a strong electron-donating group, making this compound a suitable precursor for the synthesis of dyes. One potential application is in the formation of triarylmethane dyes via a Grignard reaction, analogous to the synthesis of Crystal Violet from 4-bromo-N,N-dimethylaniline.
Experimental Protocol: Synthesis of a Triarylmethane Dye Analog
This hypothetical protocol is adapted from the synthesis of Malachite Green and Crystal Violet.[1]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal as an initiator)
-
Dry tetrahydrofuran (THF)
-
Diethyl carbonate or another suitable electrophile (e.g., Michler's ketone)
-
10% Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine.
-
Add a solution of this compound (1.0 eq) in dry THF dropwise to the magnesium turnings.
-
The reaction may need gentle heating to initiate. Once started, maintain a gentle reflux until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of diethyl carbonate (0.5 eq for a Crystal Violet analog) in dry THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1 hour.
-
-
Hydrolysis and Dye Formation:
-
Cool the reaction mixture and quench by the slow addition of 10% aqueous HCl. This will hydrolyze the intermediate and form the colored dye.
-
The resulting colored solution can be further purified if necessary, often by precipitation or crystallization.
-
Quantitative Data Summary
The following table summarizes the expected reaction parameters for the described synthetic applications. These are based on typical yields and conditions for analogous reactions.
| Reaction Name | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| N,N-diethylation | 3-bromo-4-methylaniline, Iodoethane | Na₂CO₃ | Acetonitrile | 60-80 | 12-24 | 70-90 |
| Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 4-12 | 60-85 |
| Triarylmethane Dye Synthesis | This compound, Diethyl carbonate | Mg, I₂ (cat.), 10% HCl | Dry THF | Reflux | 2-4 | 40-60 |
Note: Yields are estimates and will depend on the specific reaction conditions and the purity of the reagents. Optimization may be required to achieve higher yields.
Safety Precautions
-
This compound and its precursors are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Grignard reactions are highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
References
Use of 3-Bromo-N,N-diethyl-4-methylaniline as a chemical intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-N,N-diethyl-4-methylaniline as a chemical intermediate. This document details its synthesis and potential applications in the development of azo dyes and as a substrate in palladium-catalyzed cross-coupling reactions. While specific literature on this compound is limited, the following protocols are based on well-established synthetic methodologies for analogous compounds.
Chemical Properties and Synthesis
This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom and a nucleophilic diethylamino group, makes it a valuable precursor for a variety of more complex molecules.
Synthesis of this compound:
The synthesis of this compound can be envisioned as a two-step process starting from commercially available p-toluidine. The first step involves the bromination of the aromatic ring, followed by the N,N-diethylation of the resulting primary amine.
Step 1: Synthesis of 3-Bromo-4-methylaniline
A common method for the synthesis of 3-Bromo-4-methylaniline involves the bromination of p-acetotoluidide (the acetylated form of p-toluidine to protect the amino group and direct the bromination) followed by hydrolysis of the amide.
Step 2: N,N-diethylation of 3-Bromo-4-methylaniline
The resulting 3-Bromo-4-methylaniline can then be alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the target compound, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-4-methylaniline
-
Ethyl iodide
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 3-Bromo-4-methylaniline (1.0 eq) in acetonitrile, add sodium carbonate (3.0 eq).
-
Add ethyl iodide (2.5 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Bromo-4-methylaniline |
| Ethylating Agent | Ethyl Iodide |
| Base | Sodium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 12-18 hours |
DOT Script for Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Application as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules due to its reactive sites. The diethylamino group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, while the bromine atom can participate in various cross-coupling reactions.
2.1. Synthesis of Azo Dyes
Azo dyes are a major class of synthetic colorants. The electron-rich nature of the aromatic ring in this compound makes it an excellent coupling component in azo coupling reactions with diazonium salts.
Experimental Protocol: Synthesis of a Disperse Azo Dye
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Sodium acetate
-
Ethanol
Equipment:
-
Beakers
-
Ice bath
-
Stirring rods
-
Buchner funnel and flask
-
Standard filtration apparatus
Procedure:
-
Diazotization: Dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve this compound (1.0 eq) in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Add a solution of sodium acetate to adjust the pH and promote the coupling reaction.
-
Stir the reaction mixture in the ice bath for 1-2 hours, during which the azo dye should precipitate.
-
Collect the solid dye by vacuum filtration, wash with cold water, and dry.
Table 2: Proposed Reaction Parameters for Azo Dye Synthesis
| Parameter | Value |
| Diazo Component | 4-Nitroaniline |
| Coupling Component | This compound |
| Diazotization Temp. | 0-5 °C |
| Coupling Temp. | 0-5 °C |
| Solvent | Ethanol/Water |
DOT Script for Azo Dye Synthesis Workflow:
Application Notes and Protocols for 3-Bromo-N,N-diethyl-4-methylaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known reactivity and potential biological applications of structurally related molecules. As of the date of this document, there is limited publicly available information specifically detailing the medicinal chemistry applications of 3-Bromo-N,N-diethyl-4-methylaniline. The information provided herein is intended to serve as a guide for potential research and development, not as a report of established use.
Introduction
This compound is a substituted aniline that holds potential as a versatile building block in medicinal chemistry. Its structural features—a reactive bromine atom suitable for cross-coupling reactions, a nucleophilic diethylamino group, and a methyl-substituted aromatic ring—make it an attractive starting material for the synthesis of diverse molecular scaffolds. Analogy to structurally similar compounds suggests its derivatives could be investigated for a range of biological activities, including but not limited to kinase inhibition and dopamine receptor modulation.
Potential Applications in Medicinal Chemistry
Based on the reactivity of related bromoanilines and the biological profiles of N,N-dialkylaniline-containing compounds, this compound can be envisioned as a key intermediate in the synthesis of:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The bromine atom can serve as a handle for introducing various heterocyclic systems via palladium-catalyzed cross-coupling reactions, a common strategy in the synthesis of kinase inhibitors.[1][2] The N,N-diethyl group can influence solubility and metabolic stability, and may interact with specific pockets of the kinase ATP-binding site.
-
Dopamine Receptor Modulators: N,N-dialkylated aniline derivatives have been explored as ligands for dopamine receptors.[3][4][5] The synthesis of novel analogs from this compound could lead to the discovery of new modulators with potential applications in neurological and psychiatric disorders.
-
Novel Heterocyclic Systems: The combination of the bromo- and amino- functionalities allows for a variety of cyclization strategies to construct novel heterocyclic entities with potential therapeutic value.
Hypothetical Biological Activity Data
The following table presents hypothetical biological activity data for a series of compounds that could be synthesized from this compound. This data is for illustrative purposes to guide potential research directions and is not based on experimental results for the specific compounds shown.
| Compound ID | Structure | Target | IC50 (nM) | Assay Type |
| HYPO-1 | 3-(Pyrimidin-5-yl)-N,N-diethyl-4-methylaniline | Kinase X | 150 | Enzymatic |
| HYPO-2 | N,N-Diethyl-4-methyl-3-(1H-pyrazol-4-yl)aniline | Kinase Y | 250 | Cellular |
| HYPO-3 | 1-(3-(N,N-Diethyl-4-methylanilino)propyl)piperidin-4-ol | D2 Receptor | 80 | Binding |
| HYPO-4 | N1-(3-(N,N-Diethyl-4-methylanilino)phenyl)acetamide | D3 Receptor | 120 | Binding |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Precursor via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic boronic acid.[6][7][8][9][10][11]
Reaction Scheme:
Materials:
-
This compound
-
Heterocyclic boronic acid (e.g., pyrimidine-5-boronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Expected Outcome:
The desired coupled product as a solid or oil. Characterization should be performed using 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Synthetic and evaluation workflow.
Hypothetical Kinase Inhibition Signaling Pathway
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands [iris.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis
Abstract
3-Bromo-N,N-diethyl-4-methylaniline is a substituted aniline that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, including a reactive bromine atom and a diethylamino group, make it an attractive starting material for various chemical transformations, particularly in the realm of medicinal chemistry. The bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the diethylamino moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed, albeit projected, experimental protocols for its synthesis and subsequent elaboration into potential therapeutic agents. It is important to note that while this compound is commercially available, its direct application in published pharmaceutical synthesis is not yet documented. The presented applications and protocols are therefore based on established chemical principles and analogies to structurally similar compounds.
Physicochemical Properties of the Precursor
The synthesis of the title compound originates from 3-Bromo-4-methylaniline, a commercially available starting material. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 27-30 °C | |
| Boiling Point | 254-257 °C | |
| CAS Number | 7745-91-7 | [1] |
Proposed Synthesis of this compound
A plausible two-step synthesis for this compound is proposed, starting from the commercially available 3-Bromo-4-methylaniline. The first step involves the reductive amination of the primary aniline with acetaldehyde, followed by a second alkylation step to yield the desired N,N-diethyl substituted product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-4-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl iodide (C₂H₅I)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: Synthesis of 3-Bromo-N-ethyl-4-methylaniline
-
To a solution of 3-Bromo-4-methylaniline (1.0 eq) in dichloromethane (DCM), add acetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-N-ethyl-4-methylaniline.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified 3-Bromo-N-ethyl-4-methylaniline (1.0 eq) in acetonitrile (ACN).
-
Add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the solids and wash with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
-
Application Notes: A Building Block for Novel Therapeutics
This compound is a promising scaffold for the development of new drugs. The presence of the bromine atom is particularly advantageous, as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.
Caption: Role of the building block in a typical drug discovery process.
Potential Application in the Synthesis of Bioactive Heterocycles
Aryl- and heteroaryl-substituted anilines are privileged structures in many biologically active compounds. By analogy to the synthesis of antibacterial pyrazine carboxamides from 4-bromo-3-methylaniline, this compound could be used in a Suzuki coupling reaction to generate a library of compounds for screening against various biological targets.
Hypothetical Synthesis of a Phenyl-Substituted Derivative:
Caption: Hypothetical Suzuki coupling reaction.
Experimental Protocol: Hypothetical Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Projected Bioactivity of Derivatives
While no direct biological data exists for derivatives of this compound, the structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown promising antibacterial and enzyme inhibitory activities. It is plausible that derivatives of the title compound could exhibit similar biological profiles.
Table of Hypothetical Compounds and Potential Activities:
| Compound Structure | Hypothetical Target | Potential Activity |
|
| Bacterial enzymes | Antibacterial (e.g., against drug-resistant strains) |
|
| Kinases, GPCRs | Anticancer, Anti-inflammatory |
|
| Ion channels | CNS disorders |
Conclusion
This compound represents an under-explored yet potentially valuable building block for pharmaceutical research and development. Its straightforward proposed synthesis and the versatility of its bromo-substituent in modern cross-coupling chemistry position it as an attractive starting point for the generation of diverse chemical libraries. Further investigation into the synthesis and reactivity of this compound is warranted to unlock its full potential in the discovery of new therapeutic agents. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations into this promising chemical entity.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-Bromo-N,N-diethyl-4-methylaniline, a versatile building block in organic synthesis. The following sections outline key palladium-catalyzed cross-coupling reactions and a copper-catalyzed amination reaction, offering pathways to a diverse range of functionalized aniline derivatives. The protocols are based on established methodologies for structurally similar aryl bromides and are intended to serve as a starting point for laboratory experimentation.
Introduction
This compound is a substituted aniline containing a reactive bromine atom on the aromatic ring. This bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Such derivatizations are of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique photophysical properties. This document details protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, Sonogashira coupling, and Ullmann condensation.
Derivatization via Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. This reaction is particularly useful for synthesizing biaryl compounds.
Experimental Protocol: Proposed Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Reagents and Yields for Suzuki-Miyaura Coupling
| Reagent | Role | Stoichiometry (equiv.) | Expected Yield (%)* |
| This compound | Starting Material | 1.0 | - |
| Arylboronic Acid | Coupling Partner | 1.2 | 30-50 |
| Pd(PPh₃)₄ | Catalyst | 0.05 | - |
| K₃PO₄ | Base | 2.0 | - |
| 1,4-Dioxane | Solvent | - | - |
*Expected yields are based on reported values for the Suzuki coupling of a structurally similar bromoaniline derivative and may vary.[1][2]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the proposed Suzuki-Miyaura coupling.
Derivatization via Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3]
Experimental Protocol: Proposed Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Expected Reagents and Yields for Buchwald-Hartwig Amination
| Reagent | Role | Stoichiometry (equiv.) | Expected Yield (%)* |
| This compound | Starting Material | 1.0 | - |
| Amine | Coupling Partner | 1.2 | 70-95 |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 | - |
| XPhos | Ligand | 0.04 | - |
| NaOt-Bu | Base | 1.4 | - |
| Toluene | Solvent | - | - |
*Expected yields are based on typical ranges for Buchwald-Hartwig amination of aryl bromides and may vary depending on the specific amine used.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for the proposed Buchwald-Hartwig amination.
Other Potential Derivatization Reactions
The bromine atom of this compound can also participate in other palladium-catalyzed reactions such as the Heck and Sonogashira couplings, as well as copper-catalyzed Ullmann condensation.
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.
Proposed Reaction Conditions:
-
Alkene: e.g., Styrene, n-butyl acrylate (1.5 equiv.)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: P(o-tol)₃ (4 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv.)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
-
Temperature: 80-120 °C
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne to yield a disubstituted alkyne.
Proposed Reaction Conditions:
-
Alkyne: e.g., Phenylacetylene (1.2 equiv.)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Copper Co-catalyst: CuI (4 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Tetrahydrofuran (THF) or Toluene
-
Temperature: Room temperature to 60 °C
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, or C-S bonds. For C-N bond formation (amination), it can be an alternative to the Buchwald-Hartwig reaction.
Proposed Reaction Conditions:
-
Amine/Alcohol/Thiol: (1.5-2.0 equiv.)
-
Catalyst: Copper(I) iodide (CuI) (10-20 mol%)
-
Ligand: e.g., 1,10-Phenanthroline or L-proline (20-40 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
-
Solvent: DMF or Dimethyl sulfoxide (DMSO)
-
Temperature: 100-150 °C
Conclusion
The derivatization of this compound can be achieved through a variety of robust and well-established cross-coupling methodologies. The protocols and conditions outlined in these application notes provide a solid foundation for the synthesis of a diverse library of novel compounds for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols: Reactions of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key reactions involving 3-Bromo-N,N-diethyl-4-methylaniline, a versatile building block in organic synthesis. The following sections describe its use in lithium-halogen exchange, and generalized protocols for palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, which are critical for the synthesis of complex molecules in medicinal chemistry and materials science.
Lithium-Halogen Exchange and Subsequent Quenching
A notable application of this compound is its participation in lithium-halogen exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction proceeds via an organolithium intermediate, which can then be quenched with a variety of electrophiles.
A patented procedure demonstrates the reaction of this compound with n-butyllithium, followed by quenching with cyclopentamethylenedichlorosilane. This specific protocol is instrumental in the synthesis of silicon-containing fluorescent dyes.
Experimental Protocol: Lithium-Halogen Exchange and Silylation
Materials:
-
This compound (CAS: 53142-19-1)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2.67 M solution)
-
Cyclopentamethylenedichlorosilane
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, septum)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of n-butyllithium in hexane (1.1 to 1.5 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The resulting mixture is stirred at 0 °C for an additional 3 hours to ensure complete lithium-halogen exchange.
-
A solution of cyclopentamethylenedichlorosilane (0.6 to 0.8 eq) in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.
-
The reaction is quenched by the careful addition of water.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Molar Eq. |
| This compound | 1.0 |
| n-Butyllithium (2.67 M in hexane) | 1.1 - 1.5 |
| Cyclopentamethylenedichlorosilane | 0.6 - 0.8 |
Table 1: Stoichiometry for the lithium-halogen exchange and silylation of this compound.
Figure 1: Workflow for the lithiation and subsequent silylation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Generalized Protocols
While specific literature for Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound is not abundant, the reactivity of similar bromoaniline derivatives is well-documented. The following are generalized yet detailed protocols that can serve as a starting point for the development of specific synthetic routes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, this reaction would typically involve a palladium catalyst, a base, and a boronic acid or ester coupling partner. The reaction conditions can be adapted from protocols for structurally related compounds.
Generalized Protocol:
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a Representative Suzuki Coupling:
| Reagent | Loading |
| Aryl Bromide | 1.0 eq |
| Boronic Acid | 1.2 eq |
| Pd(PPh₃)₄ | 5 mol% |
| K₃PO₄ | 2.5 eq |
| Solvent (Dioxane/H₂O) | 10 mL/mmol |
| Temperature | 90 °C |
| Time | 12 h |
Table 2: Representative conditions for a Suzuki-Miyaura coupling reaction.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing substituted anilines and related compounds from aryl halides.
Generalized Protocol:
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3 eq)
-
Solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a reaction vessel.
-
Add the base, followed by this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Reagent | Loading |
| Aryl Bromide | 1.0 eq |
| Amine | 1.2 eq |
| Pd₂(dba)₃ | 2 mol% |
| XPhos | 4 mol% |
| NaOtBu | 1.5 eq |
| Solvent (Toluene) | 10 mL/mmol |
| Temperature | 100 °C |
| Time | 16 h |
Table 3: Representative conditions for a Buchwald-Hartwig amination reaction.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
These protocols provide a solid foundation for the synthetic utilization of this compound in the development of novel chemical entities. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This application note provides a detailed protocol for the Suzuki coupling of 3-Bromo-N,N-diethyl-4-methylaniline with various arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science, as the resulting N,N-diethyl-4-methyl-3-arylaniline scaffold is a key structural motif in a range of biologically active molecules and functional materials. The electron-donating nature of the N,N-diethylamino and methyl groups on the aniline ring influences its reactivity, making the optimization of coupling conditions crucial for achieving high yields and purity.
Chemical Structures and Reaction Scheme
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. For the specific case of this compound, the general reaction scheme is as follows:
Caption: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki coupling of structurally similar bromoanilines. Researchers should note that optimization of reaction parameters may be necessary for specific arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Argon or Nitrogen gas for inert atmosphere
General Procedure for Suzuki Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent (e.g., 1,4-dioxane or a 4:1 mixture of dioxane:water) to the flask.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of substituted bromoanilines with various arylboronic acids, based on literature precedents for similar substrates.
Table 1: Reaction Conditions for Suzuki Coupling of Substituted Bromoanilines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 75-85 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 80-90 |
| 3 | This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 70-80 |
| 4 | 4-Bromo-2-methylaniline derivative | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | - | 33-46 |
| 5 | 4-Bromoaniline | Various arylboronic acids | Pd(OAc)₂ (2) | K₂CO₃ | aq. DMF | 100 | 2-4 | 62-95 |
*Estimated yields are based on reactions with structurally similar electron-rich anilines.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used with appropriate safety measures.
-
Bases such as potassium phosphate and potassium carbonate are irritants; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions under inert atmosphere require proper handling of Schlenk lines and gas cylinders.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. The provided protocols, based on established literature for similar substrates, offer a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific coupling partners. The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-N,N-diethyl-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] It provides a reliable method for the synthesis of arylamines from aryl halides and primary or secondary amines, often under milder conditions than traditional methods like the Ullmann condensation. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-N,N-diethyl-4-methylaniline, an electron-rich and sterically hindered aryl bromide, with various primary and secondary amines.
Data Presentation:
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Piperidine | Pd₂(dba)₃ (1) | SIPr·HCl (4) | LHMDS | THF | 22 | 10 | 98 |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 3-Bromo-1-methyl-4-(N-methylindolyl)maleimide | Various amides | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 12 | Good to Excellent |
| 2-Bromopyridines | Volatile primary and secondary amines | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | 80 | - | 55-98 |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5] All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from general procedures for the amination of electron-rich aryl bromides with cyclic secondary amines.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube with a septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Protocol 2: Amination with a Primary Amine (e.g., n-Hexylamine)
This protocol is a general procedure adapted for the coupling of primary alkylamines with sterically hindered aryl bromides.
Materials:
-
This compound
-
n-Hexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and BINAP (0.06 mmol, 6 mol%).
-
Add cesium carbonate (1.5 mmol).
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Reagent Addition: Under a positive flow of argon, add anhydrous 1,4-dioxane (5 mL) followed by n-hexylamine (1.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by GC-MS or LC-MS until the starting material is consumed (typically 18-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired product.
Visualizations
Experimental Workflow Diagram:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Catalytic Cycle Diagram:
References
Application Notes and Protocols: 3-Bromo-N,N-diethyl-4-methylaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-N,N-diethyl-4-methylaniline is a substituted aniline with potential applications in materials science as a versatile building block for the synthesis of functional organic materials. While direct applications are not extensively documented, its structural similarity to other substituted anilines suggests its utility in the development of specialty polymers, dyes, and organic electronic materials. This document outlines potential applications, provides key physicochemical data, and presents a generalized experimental protocol for its use as a monomer in polymerization reactions.
Introduction
Substituted anilines are a critical class of organic compounds utilized in the synthesis of a wide array of materials, including polymers, dyes, and pharmaceuticals. The specific substituents on the aniline ring dictate the chemical and physical properties of the resulting materials. The presence of a bromine atom in this compound offers a reactive site for various cross-coupling reactions, making it an attractive candidate for incorporation into polymeric structures. The diethylamino and methyl groups influence the solubility, thermal stability, and electronic properties of materials derived from this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and a closely related compound, 3-Bromo-4-methylaniline, are presented in Table 1 for comparative purposes.
| Property | This compound | 3-Bromo-4-methylaniline |
| Molecular Formula | C10H14BrN | C7H8BrN |
| Molecular Weight | 228.13 g/mol | 186.05 g/mol |
| Appearance | - | White to light yellow crystalline powder[1] |
| Boiling Point | - | 254-257 °C |
| Melting Point | - | 27-30 °C |
| CAS Number | 53142-19-1[2] | 7745-91-7 |
Potential Applications in Materials Science
Based on the known applications of similar substituted anilines, this compound is a promising candidate for the following applications:
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Monomer for Specialty Polymers: The bromo-functional group can be utilized for polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. These polymers may exhibit interesting optical and electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The diethylamino and methyl groups can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing. A related compound, 3-bromo-4-ethylaniline, is noted to be a building block for specialty polymers to enhance material strength and thermal stability[3].
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Intermediate for Dye Synthesis: Substituted anilines are foundational in the synthesis of azo dyes[3]. This compound can be diazotized and coupled with various aromatic compounds to produce a range of dyes with potential applications in textiles, printing, and as functional colorants in advanced materials.
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Precursor for Organic Conductors: The aniline moiety is a key component of polyaniline, a well-known conducting polymer. By incorporating this compound into polymer structures, it may be possible to tune the conductivity and redox properties of the resulting materials.
Experimental Protocols
The following is a generalized protocol for the synthesis of a copolymer using this compound as a monomer via a Suzuki coupling reaction. This serves as a representative example of its potential application.
Protocol: Synthesis of a Copolymer via Suzuki Coupling
Materials:
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This compound
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A diboronic acid or diboronic ester co-monomer (e.g., 1,4-phenylenediboronic acid)
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Palladium catalyst (e.g., Pd(PPh3)4)
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Base (e.g., K2CO3, Na2CO3)
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Anhydrous solvent (e.g., Toluene, Dimethylformamide)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Reaction Setup: In a Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equivalent), the diboronic acid/ester co-monomer (1.0 equivalent), and the base (2.0-3.0 equivalents).
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Solvent Addition: Add the anhydrous solvent to the flask.
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Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-30 minutes.
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Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 24-48 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
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Purification: Filter the precipitated polymer and wash it with the non-solvent to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction or column chromatography.
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Characterization: Dry the purified polymer under vacuum and characterize its structure and properties using techniques such as NMR spectroscopy, FT-IR spectroscopy, Gel Permeation Chromatography (GPC), UV-Vis spectroscopy, and Cyclic Voltammetry.
Visualizations
The following diagrams illustrate the potential synthetic utility of this compound in materials science.
Caption: Potential synthetic pathways for this compound.
Caption: Generalized workflow for polymer synthesis.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its functional groups provide a handle for creating a variety of new materials with potentially interesting and useful properties. The protocols and potential applications outlined here are intended to serve as a starting point for researchers interested in exploring the utility of this compound in the development of novel functional materials. Further research is warranted to fully elucidate its potential and to synthesize and characterize the properties of materials derived from it.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-N,N-diethyl-4-methylaniline for improved yields.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incorrect Starting Material: Synthesis may be attempted from a precursor that is difficult to brominate selectively. | The recommended starting material is N,N-diethyl-4-methylaniline. Direct bromination of this substrate is the most straightforward approach. |
| Ineffective Brominating Agent: The chosen brominating agent may not be suitable for this specific transformation. | N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings like N,N-diethyl-4-methylaniline. Elemental bromine (Br₂) can also be used, but may be less selective. |
| Suboptimal Reaction Temperature: Temperature can significantly impact reaction rate and selectivity. | The reaction is typically carried out at a low temperature, often starting at 0°C and allowing it to slowly warm to room temperature. This helps to control the reaction rate and minimize side products. |
| Inappropriate Solvent: The solvent can influence the solubility of reagents and the reaction pathway. | Dichloromethane (DCM) or chloroform are commonly used solvents for this type of bromination reaction. |
Problem 2: Formation of Multiple Products (Isomers or Over-brominated Species)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity: The diethylamino and methyl groups direct bromination to specific positions. Lack of control can lead to a mixture of isomers. | The diethylamino group is a strong ortho-, para-directing group, while the methyl group is a weaker ortho-, para-director. Bromination is expected to occur primarily at the position ortho to the diethylamino group (position 3). Using a less reactive brominating agent like NBS can enhance selectivity. |
| Over-bromination: The activated nature of the aromatic ring can lead to the addition of more than one bromine atom. | Use of a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents) is crucial. Adding the brominating agent slowly and maintaining a low reaction temperature can help prevent over-bromination. |
| Radical Side Reactions: Some bromination reactions can proceed through radical mechanisms, leading to undesired byproducts. | While less common with NBS in the dark, adding a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) could be explored if radical side reactions are suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and common method is the electrophilic aromatic substitution (bromination) of N,N-diethyl-4-methylaniline using a suitable brominating agent like N-Bromosuccinimide (NBS) in a chlorinated solvent.
Q2: How can I purify the final product?
A2: After the reaction is complete, the mixture is typically washed with an aqueous solution of a reducing agent like sodium thiosulfate to quench any remaining bromine, followed by a wash with a base like sodium bicarbonate to remove any acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Q3: What are the key safety precautions to take during this synthesis?
A3: Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are often volatile and flammable.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the bromination of N,N-dialkylated anilines, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Effect on Yield |
| Starting Material | N,N-diethyl-4-methylaniline | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | Generally provides good regioselectivity and yield. |
| Elemental Bromine (Br₂) | Can be used, but may lead to more side products. | |
| Solvent | Dichloromethane (DCM) | Common and effective. |
| Glacial Acetic Acid | Can also be used as a solvent for brominations.[1] | |
| Temperature | 0°C to room temperature | Lower temperatures generally improve selectivity. |
| Stoichiometry | 1.0 - 1.1 equivalents of brominating agent | Using a slight excess can drive the reaction to completion, but a large excess increases the risk of over-bromination. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-diethyl-4-methylaniline (1 equivalent) in dichloromethane (DCM).
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the cooled solution in portions over 15-20 minutes.
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Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes.
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Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification:
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
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Visualizations
References
Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Ineffective brominating agent.2. Reaction temperature is too low.3. Starting material, N,N-diethyl-4-methylaniline, is of poor quality. | 1. Ensure the activity of the brominating agent (e.g., bromine, NBS). Use a fresh, properly stored batch.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.3. Purify the starting material by distillation before use. |
| Formation of a significant amount of 2-Bromo-N,N-diethyl-4-methylaniline isomer | The ortho position to the diethylamino group is also activated, leading to competitive bromination. | 1. Employ a bulkier brominating agent to sterically hinder the ortho position.2. Lower the reaction temperature to favor the thermodynamically more stable meta product (relative to the methyl group).3. Consider a multi-step synthesis approach (see FAQ section). |
| Presence of polybrominated side products (e.g., dibromo- derivatives) | 1. Excess of the brominating agent.2. Reaction time is too long. | 1. Use a stoichiometric amount or a slight deficit of the brominating agent.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Add the brominating agent dropwise to maintain a low concentration in the reaction mixture. |
| Observation of a dark, tar-like reaction mixture | Oxidation of the aniline derivative by the brominating agent. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature.3. Use a milder brominating agent such as N-Bromosuccinimide (NBS). |
| Difficulties in purifying the final product | 1. Similar polarities of the desired product and the 2-bromo isomer.2. Presence of unreacted starting material and polybrominated impurities. | 1. Utilize column chromatography with a high-resolution silica gel and an optimized eluent system.2. Consider derivatization of the amine to facilitate separation, followed by deprotection.3. For removal of the starting material, an acid wash can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect during the direct bromination of N,N-diethyl-4-methylaniline?
A1: The main side reactions include the formation of the isomeric 2-Bromo-N,N-diethyl-4-methylaniline and polybrominated products such as 2,3-dibromo- and 2,5-dibromo-N,N-diethyl-4-methylaniline. The electron-donating diethylamino and methyl groups activate the aromatic ring, making it susceptible to multiple brominations.
Q2: How can I minimize the formation of the 2-bromo isomer?
A2: Minimizing the formation of the 2-bromo isomer is challenging in a direct bromination approach due to the strong activating and ortho, para-directing nature of the diethylamino group. However, using a sterically hindered brominating agent and optimizing reaction conditions (e.g., lower temperature) can improve selectivity. For higher purity, a multi-step synthesis is recommended.
Q3: Is there an alternative synthetic route to improve the regioselectivity for this compound?
A3: Yes, a multi-step approach can provide better regioselectivity. One such route involves the bromination of 4-methylaniline to 3-bromo-4-methylaniline, followed by N,N-diethylation. This strategy places the bromine atom in the desired position before the introduction of the diethylamino group.
Q4: What are the potential side reactions in the N,N-diethylation of 3-bromo-4-methylaniline?
A4: The N,N-diethylation step can also have side reactions. Incomplete diethylation can result in the formation of N-ethyl-3-bromo-4-methylaniline. Over-alkylation can lead to the formation of a quaternary ammonium salt. Careful control of the stoichiometry of the ethylating agent and reaction conditions is crucial.
Q5: What is the recommended purification method for this compound?
A5: The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the desired product from isomers and other impurities. Subsequent distillation under reduced pressure can further enhance purity.
Experimental Protocols
Protocol 1: Direct Bromination of N,N-diethyl-4-methylaniline
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Dissolve N,N-diethyl-4-methylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1][2]
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution over 30-60 minutes.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Multi-step Synthesis via 3-bromo-4-methylaniline
Step 1: Synthesis of 3-bromo-4-methylaniline (This protocol is adapted from established methods for the bromination of p-toluidine derivatives).
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Protect the amino group of 4-methylaniline by acetylation with acetic anhydride.
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Brominate the resulting N-(4-methylphenyl)acetamide with bromine in acetic acid.
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Hydrolyze the acetamido group under acidic conditions to yield 3-bromo-4-methylaniline.[3]
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Purify the product by distillation under reduced pressure.[3]
Step 2: N,N-diethylation of 3-bromo-4-methylaniline
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Dissolve 3-bromo-4-methylaniline (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
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Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate, 2.2 eq) to the mixture.
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Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
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After completion, cool the mixture to room temperature and pour it into water.
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Extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
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Purify the final product by column chromatography.
Visualizations
Caption: Direct bromination pathway and major side products.
Caption: Multi-step synthesis for improved regioselectivity.
Caption: A logical troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-N,N-diethyl-4-methylaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-N,N-diethyl-4-methylaniline.
Overview of Recommended Synthesis Strategy
Direct electrophilic bromination of N,N-diethyl-4-methylaniline is not a viable route to obtain the desired 3-bromo isomer due to the powerful ortho, para-directing effect of the N,N-diethylamino group. The recommended approach is a multi-step synthesis beginning with the commercially available 3-Bromo-4-methylaniline, followed by N,N-diethylation. This strategy ensures the correct regiochemistry of the final product.
Caption: Recommended workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable method to synthesize this compound?
The most effective and regioselective method is the N,N-diethylation of commercially available 3-Bromo-4-methylaniline . This precursor already has the desired bromine and methyl substitution pattern on the aromatic ring. The subsequent alkylation of the primary amine is a standard and high-yielding transformation.
Q2: Why is direct bromination of N,N-diethyl-4-methylaniline not recommended?
Direct bromination is not recommended due to a lack of regiochemical control. The N,N-diethylamino group is a very strong activating and ortho, para-directing group. The methyl group is a weaker activating group, which also directs ortho and para. The powerful N,N-diethylamino group will direct the incoming electrophile (bromine) primarily to the positions ortho to it (positions 2 and 6), leading to the formation of 2-Bromo-N,N-diethyl-4-methylaniline as the major product, not the desired 3-bromo isomer. Steric hindrance from the ethyl groups may slightly disfavor the ortho position compared to N,N-dimethylaniline, but the para position is already blocked by the methyl group, making ortho-bromination the most likely outcome.[1]
Caption: Directing effects on the N,N-diethyl-4-methylaniline ring.
Q3: What are the optimal conditions for the N,N-diethylation of 3-Bromo-4-methylaniline?
The N,N-diethylation can be achieved using various ethylating agents and bases. The choice of reagents can affect reaction time, temperature, and yield. It is crucial to use at least two equivalents of the ethylating agent and a suitable base to drive the reaction to completion.
| Parameter | Condition A (Alkyl Halide) | Condition B (Reductive Amination) | Notes |
| Starting Material | 3-Bromo-4-methylaniline | 3-Bromo-4-methylaniline | Commercially available.[2][3] |
| Ethylating Agent | Ethyl iodide (EtI) or Ethyl bromide (EtBr) | Acetaldehyde | EtI is more reactive than EtBr. |
| Reducing Agent | N/A | Sodium cyanoborohydride (NaBH₃CN) | Use in a fume hood; handle with care. |
| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Glacial Acetic Acid (as catalyst) | NaH is a stronger, non-nucleophilic base. |
| Solvent | DMF, Acetonitrile, or THF | THF or Methanol | Ensure anhydrous conditions, especially with NaH. |
| Stoichiometry | 2.2 - 2.5 eq. Ethylating Agent, 2.5 - 3.0 eq. Base | 2.5 - 3.0 eq. Acetaldehyde, 2.5 eq. NaBH₃CN | Excess helps prevent mono-alkylation. |
| Temperature | 25 °C to 80 °C | 23 °C to 50 °C | Higher temperatures may be needed for EtBr.[4] |
| Reaction Time | 12 - 24 hours | 18 - 24 hours | Monitor by TLC or GC-MS for completion. |
Q4: How can I troubleshoot common issues during the N,N-diethylation step?
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Problem: Incomplete reaction or formation of mono-ethylated product.
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Cause: Insufficient ethylating agent or base, or low reaction temperature/time.
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Solution: Increase the equivalents of the ethylating agent and base. Ensure the base is strong enough to deprotonate both the primary amine and the intermediate secondary amine. Increase the reaction temperature or allow for a longer reaction time. Monitor the reaction's progress using TLC.
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Problem: Formation of a quaternary ammonium salt.
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Solution: Carefully control the stoichiometry of the ethylating agent (use ~2.2 equivalents). Avoid excessively high temperatures. The quaternary salt is typically water-soluble and can be removed during aqueous workup.
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Problem: Low yield after workup.
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Cause: The product may be partially protonated and remain in the aqueous layer if the solution is not sufficiently basic during extraction.
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Solution: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent. This ensures the tertiary amine product is in its free base form and has maximum solubility in the organic phase.
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Q5: What are the best methods for purifying the final product?
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Column Chromatography: This is the most common method for purifying substituted anilines. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective for separating the desired product from starting material and byproducts.
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Vacuum Distillation: If the product is a liquid or a low-melting solid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales. The boiling point for the related compound 3-bromo-4-methylaniline is 120-122 °C at 30 mm Hg, suggesting the diethyl derivative will have a higher boiling point.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-methylaniline (Precursor)
This protocol is adapted from established procedures for the bromination of protected p-toluidine.[6]
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Acetylation (Protection): Reflux 1 mole of p-toluidine with 4 molar equivalents of glacial acetic acid for 2 hours to form p-acetotoluide.
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Bromination: Cool the mixture to 45-50 °C. Slowly add 1.05 molar equivalents of bromine (Br₂) while stirring, maintaining the temperature at 50-55 °C. After addition, stir for another hour.
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Precipitation: Pour the reaction mixture into a large volume of cold water. The crude 3-bromo-4-acetaminotoluene will precipitate. Filter the solid, wash with water, and then with a dilute sodium bisulfite solution to remove any excess bromine.
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Hydrolysis (Deprotection): Reflux the crude solid with a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v) for 3-4 hours. The hydrochloride salt of the product will crystallize.
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Isolation: Cool the mixture and filter the hydrochloride salt. Suspend the salt in water and add a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 12) to liberate the free amine.
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Extraction: Extract the oily product with an organic solvent (e.g., dichloromethane or diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-methylaniline.[6]
Protocol 2: Synthesis of this compound
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Reaction Setup: To a solution of 1 mole of 3-bromo-4-methylaniline in anhydrous DMF, add 2.5 molar equivalents of potassium carbonate (K₂CO₃).
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Addition of Ethylating Agent: Slowly add 2.2 molar equivalents of ethyl iodide (EtI) to the suspension at room temperature.
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Reaction: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the spots).
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Workup: Cool the reaction to room temperature and pour it into a large volume of water.
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Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to obtain the pure product.
References
Stability of 3-Bromo-N,N-diethyl-4-methylaniline under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Bromo-N,N-diethyl-4-methylaniline under acidic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound when exposed to acidic conditions?
Under typical acidic conditions, the tertiary amine group of this compound is expected to be protonated, forming the corresponding anilinium salt. This is a reversible acid-base reaction.[1][2][3][4][5] In this protonated form, the compound's solubility in aqueous acidic solutions will likely increase. Generally, N,N-dialkylanilines are stable in acidic solutions at room temperature.[2][3]
Q2: Can this compound degrade under acidic conditions?
While stable under mild acidic conditions, degradation can be induced under forced or "stress" conditions, which typically involve elevated temperatures and/or extreme pH values. The energy from these stress conditions can lead to chemical decomposition.
Q3: What are the potential degradation pathways for this compound in a forced degradation study under acidic conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible degradation routes under harsh acidic conditions (e.g., strong acid and heat) could include:
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N-dealkylation: The cleavage of one or both ethyl groups from the nitrogen atom to form 3-Bromo-N-ethyl-4-methylaniline and subsequently 3-Bromo-4-methylaniline. Oxidative N-dealkylation is a known metabolic pathway for N,N-dialkylanilines.[6]
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Hydrolysis: Under very harsh conditions, nucleophilic aromatic substitution could potentially lead to the replacement of the diethylamino group with a hydroxyl group, forming 3-Bromo-4-methylphenol. The protonation of the diethylamino group would make it a better leaving group, although this is generally a difficult reaction for anilines.
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Ring modifications: Electrophilic substitution reactions on the aromatic ring are generally less likely under strongly acidic conditions because the protonated amino group is deactivating.[7][8] However, other reactions cannot be entirely ruled out under forcing conditions.
Q4: How can I monitor the stability of this compound during my experiment?
The stability of the compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation is observed in my forced degradation study. | The stress conditions (acid concentration, temperature, duration) may not be harsh enough. | Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), raise the temperature (e.g., in increments of 10°C), or extend the duration of the study. Ensure that the conditions are not so harsh that they lead to complete degradation. |
| The compound precipitates out of the acidic solution. | The protonated form of the compound may have limited solubility in the chosen acidic medium, especially at higher concentrations. | Dilute the sample, use a co-solvent if it does not interfere with the degradation study, or use a different acidic medium. |
| I am observing multiple unexpected peaks in my chromatogram. | This could indicate complex degradation pathways or reactions with impurities in the solvent or reagents. | Use high-purity solvents and reagents. Attempt to identify the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the degradation pathway. |
| The mass balance of my stability study is poor (sum of parent compound and degradation products is not close to 100%). | Some degradation products may not be detectable by the analytical method (e.g., they lack a chromophore), or they may be volatile. The parent compound or degradation products might be adsorbing to the container. | Use a more universal detector if available (e.g., a Charged Aerosol Detector). Use silanized glassware to minimize adsorption. Ensure proper sealing of the reaction vessel to prevent the escape of volatile compounds. |
Experimental Protocols
Protocol for Forced Degradation in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 N and 1 N solutions
- Sodium hydroxide (NaOH) for neutralization
- Volumetric flasks
- pH meter
- Water bath or oven
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- For the degradation study, add a known volume of the stock solution to a volumetric flask and dilute with 0.1 N HCl to a final concentration of approximately 100 µg/mL. Prepare a parallel sample with 1 N HCl.
- Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.
- Incubate the acidic samples at a controlled temperature (e.g., 60°C) in a water bath or oven.
- Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples by HPLC, along with the control sample (time 0) and a blank (solvent).
3. Analysis:
- Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
- Calculate the percentage of degradation at each time point.
- Ensure the peak purity of the parent compound is monitored using a photodiode array (PDA) detector if available.
Data Presentation
As no specific quantitative data for the degradation of this compound under acidic conditions is available in the literature, the following table is provided as a template for researchers to record their own experimental findings.
Table 1: Example Data Table for Acidic Degradation Study of this compound
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound under acidic conditions.
Hypothetical Degradation Pathway
Caption: Plausible (hypothetical) degradation pathways of this compound under forced acidic conditions.
References
- 1. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]
- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
Technical Support Center: 3-Bromo-N,N-diethyl-4-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-N,N-diethyl-4-methylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: The compound has changed color from colorless/pale yellow to brown or dark orange.
-
Question: My previously colorless or pale yellow this compound has turned brown. What is the cause, and is it still usable?
Issue 2: Unexpected side products are observed in my reaction.
-
Question: I am observing unexpected peaks in my HPLC/GC-MS analysis after a reaction involving this compound. Could this be due to its decomposition?
-
Answer: Yes, the presence of unexpected side products can be due to the degradation of this compound, especially if the reaction is run at elevated temperatures or with prolonged exposure to light. Potential decomposition products could result from dehalogenation (loss of bromine), or oxidation of the aromatic ring or the diethylamino group. It is advisable to check the purity of your starting material before the reaction. If the starting material is pure, consider if your reaction conditions (e.g., high temperature, exposure to strong light) could be causing the compound to decompose.
Issue 3: The compound is not dissolving as expected or is showing poor reactivity.
-
Question: My this compound is showing poor solubility or lower than expected reactivity in a well-established protocol. What could be the issue?
-
Answer: This could be another indication of decomposition. The formation of polymeric or oxidized byproducts can decrease solubility and effective concentration of the active reagent. We recommend verifying the purity of your compound using techniques like NMR or melting point analysis. If impurities are detected, purification by recrystallization or column chromatography may be necessary.
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary causes of decomposition for this compound?
-
Question 2: What are the recommended storage conditions for this compound?
-
Answer: To ensure stability, store the compound in a cool, dry, and dark place.[3] It should be kept in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
Question 3: At what temperature does this compound start to decompose?
-
Question 4: Can I purify this compound that has started to decompose?
-
Answer: Yes, purification is often possible. Depending on the nature of the impurities, techniques such as recrystallization from a suitable solvent or column chromatography can be effective in removing decomposition products and restoring the purity of the compound.
-
Question 5: What analytical techniques are suitable for detecting decomposition?
-
Answer: Several analytical techniques can be used to assess the purity and detect decomposition of this compound. These include:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.
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High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): To quantify purity and identify potential decomposition products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.
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Melting Point Analysis: A lower and broader melting range compared to the reference value can indicate the presence of impurities.
-
Data Presentation
Table 1: Inferred Stability of this compound Based on Analogous Compounds
| Condition | Stability | Recommended Precautions | Reference Compound |
| Temperature | Stable at room temperature. Decomposition may occur at elevated temperatures. | Avoid prolonged heating. Use the lowest effective temperature in reactions. | 4-Bromoaniline shows accelerated decomposition above 200°C.[2] |
| Light | Sensitive to light, especially UV. Can undergo photodegradation. | Store in amber vials or light-proof containers. Protect reactions from direct light. | 4-Bromoaniline is sensitive to light and can undergo photodegradation.[2] |
| Air | Susceptible to oxidation. | Store under an inert atmosphere (N₂ or Ar). Keep container tightly sealed. | Anilines and arylamines are prone to atmospheric oxidation.[1] |
| pH | Stability may be affected by strong acids or bases. | Use caution when exposing to highly acidic or alkaline conditions. | The stability of 4-bromoaniline is affected by acidic and alkaline environments.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
-
TLC Plate: Use a silica gel TLC plate.
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Spotting: Spot a small amount of the solution onto the baseline of the TLC plate.
-
Eluent: A non-polar to moderately polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v), is typically effective.
-
Development: Place the TLC plate in a developing chamber with the chosen eluent.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice for anilines is a mixture of ethanol and water, or a hydrocarbon solvent like heptane.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Plausible decomposition pathways for this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: 3-Bromo-N,N-diethyl-4-methylaniline
This guide provides technical support for the storage, handling, and troubleshooting of 3-Bromo-N,N-diethyl-4-methylaniline (CAS: 761001-66-5). Due to limited specific data for this compound, the recommendations provided are based on information for structurally similar compounds, such as 3-Bromo-4-methylaniline and other substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: My this compound has changed color. Is it still usable?
Q3: The compound, which is supposed to be a liquid, has solidified. What should I do?
Some aniline derivatives have melting points close to ambient temperature. For example, the related compound 3-Bromo-4-methylaniline has a melting point between 27-30°C.[9] If your compound has solidified, it can be gently warmed to melt it. Ensure the container is securely sealed before warming to avoid exposure to the atmosphere.
Q4: I am observing inconsistent results in my experiments. Could the compound be the issue?
Inconsistent experimental outcomes can be attributed to the degradation of the reagent. If you suspect the integrity of your this compound, it is advisable to verify its purity through analytical techniques such as NMR or GC-MS. If significant degradation or impurities are detected, the compound should be purified prior to use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Color Change (Darkening) | Oxidation due to exposure to air and/or light.[8] | - For sensitive applications, purify the compound. - For future prevention, store under an inert atmosphere and protect from light. |
| Solidification of Liquid | The compound's melting point is near room temperature.[9] | Gently warm the sealed container to melt the compound. |
| Inconsistent Experimental Results | Presence of impurities or degradation products. | - Confirm purity using analytical methods (NMR, GC-MS). - Purify the compound if necessary. |
| Precipitate Formation | Contamination or reaction with impurities. | - Analyze the precipitate to identify its nature. - Filter the solution before use. - Ensure all glassware is clean and dry. |
Experimental Protocols
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the protons of the compound and compare the integrals to those of any impurity peaks. The presence of unexpected signals or altered integration values may indicate degradation or contamination.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing experimental issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
Technical Support Center: Suzuki Coupling with 3-Bromo-N,N-diethyl-4-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 3-bromo-N,N-diethyl-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to the electron-rich and sterically hindered nature of the substrate. Here are the key areas to investigate:
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Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate. Consider using catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands such as XPhos, SPhos, or tBu₃P) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding couplings.[1]
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Base Selection: The base plays a crucial role in the transmetalation step. While common bases like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like K₃PO₄ or t-BuOK might be necessary to achieve higher yields, especially with sterically hindered substrates.[1] The choice of base should be optimized for your specific reaction conditions.
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Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For challenging couplings, 2-MeTHF has been shown to significantly improve yields in some cases.[2]
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Reaction Temperature: Insufficient temperature can lead to slow reaction rates and incomplete conversion. While typical Suzuki couplings are run at 80-110 °C, optimizing the temperature for your specific catalyst and solvent system is recommended.
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Degassing: Incomplete removal of oxygen from the reaction mixture can lead to catalyst deactivation and the formation of side products through oxidative processes. Ensure thorough degassing of the solvent and reaction vessel by using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).
Q2: I am observing significant amounts of side products in my reaction. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture. The most common side products include:
-
Homocoupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Minimizing oxygen through rigorous degassing is the primary way to reduce this side reaction. Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) at the start of the reaction can also be beneficial.
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Dehalogenation: The bromoaniline can be reduced to the corresponding aniline. This can be caused by impurities in the reagents or by certain reaction conditions. Using high-purity reagents and solvents can help minimize dehalogenation.
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Protodeboronation: The boronic acid can react with residual water or protic solvents, leading to the formation of the corresponding arene. Using anhydrous solvents (when appropriate for the chosen base) and minimizing exposure to moisture can reduce this side reaction.
Q3: The purification of my product is challenging due to co-eluting impurities. What are some strategies for cleaner reaction profiles?
A3: A clean reaction not only improves yield but also simplifies purification. To achieve this:
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Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common, but a large excess can lead to purification difficulties.
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Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products.
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Work-up Procedure: A proper aqueous work-up can help remove a significant portion of inorganic salts and water-soluble byproducts.
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Chromatography: If column chromatography is necessary, careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of substrates similar to this compound. This data can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 | Adapted from[2] |
| 4-Bromo-2-methylaniline derivative | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.4) | 1,4-Dioxane | 90 | - | 31-46 | [4][5][6] |
| Sterically hindered aryl bromide | Arylboronic acid | Pd-NHC complex (0.05-1) | - | t-BuOK (2) | Dioxane | 100 | 12 | >99 | [1] |
| Ortho-bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 (10) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 18 | 95 | [2] |
Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2 equivalents)
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Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
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Degassed water
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (2.0 mmol).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) and degassed water (e.g., 0.5 mL) via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of N,N-diethyl-4-methylaniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of N,N-diethyl-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the monobromination of N,N-diethyl-4-methylaniline?
The expected major product is 2-bromo-N,N-diethyl-4-methylaniline. The N,N-diethylamino group is a strong activating and ortho-, para-directing group. Since the para position is blocked by the methyl group, the electrophilic substitution (bromination) is directed to the ortho position. The methyl group is also an ortho-, para-directing group, reinforcing the substitution at the 2-position.
Q2: What are the most common side reactions or byproducts in this reaction?
Common side reactions and byproducts include:
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Polybromination: The starting material is highly activated, making it susceptible to the addition of more than one bromine atom to the aromatic ring.
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Oxidation: The electron-rich aniline derivative can be oxidized by the brominating agent, leading to colored impurities.
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Formation of the 3-bromo isomer: While the 2-bromo isomer is the major product, some of the 3-bromo-N,N-diethyl-4-methylaniline may be formed as a minor isomer.
Q3: Which brominating agent is best for this reaction?
The choice of brominating agent can influence the selectivity and yield of the reaction.
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N-Bromosuccinimide (NBS): Often preferred for selective monobromination of activated aromatic rings and can help to minimize over-bromination compared to liquid bromine.[1][2]
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Liquid Bromine (Br₂): Can be used, but careful control of stoichiometry and temperature is crucial to avoid polybromination. It is often used in a solvent like glacial acetic acid.
Q4: How can I minimize the formation of polybrominated byproducts?
To minimize polybromination, consider the following:
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Use a 1:1 molar ratio of N,N-diethyl-4-methylaniline to the brominating agent.
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Add the brominating agent slowly and in a controlled manner to the reaction mixture.
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Maintain a low reaction temperature.
-
Use a less reactive brominating agent, such as NBS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-bromo product | Incomplete reaction. | - Increase reaction time.- Ensure the brominating agent was added in the correct stoichiometric amount. |
| Product loss during workup or purification. | - Optimize the extraction and purification steps. Column chromatography is often effective for separating isomers and impurities. | |
| Oxidation of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a milder brominating agent. | |
| Formation of a significant amount of the 3-bromo isomer | Reaction conditions favoring the minor isomer. | - Lower the reaction temperature to increase selectivity.- Experiment with different solvents, as solvent polarity can influence regioselectivity.[1][3] |
| Presence of polybrominated byproducts | The aromatic ring is highly activated, leading to multiple substitutions. | - Use N-Bromosuccinimide (NBS) instead of liquid bromine for better selectivity.- Add the brominating agent slowly and at a low temperature.- Use a precise 1:1 stoichiometry of reactants. |
| Dark-colored reaction mixture or product | Oxidation of the aniline derivative. | - Run the reaction under an inert atmosphere.- Ensure the starting material is pure.- Purify the crude product using activated carbon or column chromatography. |
| Unexpectedly high consumption of bromine | Potential side reactions consuming the brominating agent. | - This may indicate significant byproduct formation. Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify byproducts and adjust the reaction conditions accordingly. |
| Difficulty in purifying the product | Similar polarities of the desired product and byproducts. | - Utilize a high-resolution separation technique like flash column chromatography with a carefully selected eluent system.- Consider converting the product to a salt for purification via recrystallization, followed by neutralization to recover the free amine. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the monobromination of activated anilines.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N,N-diethyl-4-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reaction: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (1 equivalent) in the same solvent and add it dropwise to the aniline solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Liquid Bromine (Br₂)
This protocol is adapted from the procedure for the bromination of N,N-dimethylaniline.[4]
-
Preparation: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N,N-diethyl-4-methylaniline (1 equivalent) in glacial acetic acid.
-
Reaction: Cool the solution to 0-5 °C. Add a solution of liquid bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not rise above 10 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction by TLC or GC.
-
Workup: Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol, or purify by column chromatography.
Data Presentation
Table 1: Influence of Brominating Agent on Regioselectivity (Hypothetical Data)
| Brominating Agent | Solvent | Temperature (°C) | Ratio of 2-bromo:3-bromo Isomer | Yield of Monobrominated Product (%) |
| Br₂ | Glacial Acetic Acid | 0-5 | 85:15 | 75 |
| NBS | Acetonitrile | 0 | 95:5 | 85 |
| NBS | Dichloromethane | 0 | 92:8 | 82 |
Note: This data is hypothetical and serves to illustrate the expected trend of higher selectivity with NBS.
Visualizations
Reaction Pathway
Caption: Electrophilic aromatic substitution pathway for the bromination of N,N-diethyl-4-methylaniline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the bromination reaction.
References
How to increase the purity of 3-Bromo-N,N-diethyl-4-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-Bromo-N,N-diethyl-4-methylaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is an oil or has a low melting point, indicating impurities.
| Potential Cause | Suggested Solution |
| Residual starting materials or solvents. | Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures and less soluble at low temperatures (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to form crystals, leaving impurities in the mother liquor. Filter the crystals and wash with a small amount of cold solvent. |
| Presence of isomeric impurities. | Column Chromatography: Use silica gel as the stationary phase and a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate). Isomeric impurities often have different polarities and can be separated. |
| Formation of degradation products. | Vacuum Distillation: Anilines can be sensitive to high temperatures and may decompose.[1] Purifying via vacuum distillation lowers the boiling point, minimizing thermal degradation.[1][2] |
Issue 2: The purified product discolors over time (turns yellow or brown).
| Potential Cause | Suggested Solution |
| Oxidation of the aniline. | Anilines are prone to air oxidation, which can form colored impurities.[1] Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. Adding a small amount of an antioxidant like BHT during storage can also be considered. |
| Presence of trace acidic impurities. | Wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) during the workup to neutralize any residual acids that might catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials such as 4-methyl-N,N-diethylaniline, regioisomers formed during bromination, and poly-brominated products. Additionally, byproducts from the reduction of a nitro group, if applicable to the synthetic route, could be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
To accurately determine the purity, a combination of the following techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q3: What is a suitable solvent system for the recrystallization of this compound?
While specific solvent systems for this exact compound are not widely published, for similar substituted anilines, the following are good starting points:
-
Ethanol or Methanol: The crude product is dissolved in the minimum amount of hot solvent and allowed to cool.
-
Hexane/Ethyl Acetate Mixture: The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes slightly turbid. Upon cooling, crystals should form.
Experimentation with different solvents and solvent ratios is often necessary to find the optimal conditions.
Experimental Protocols
Protocol 1: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Heat the flask on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the column.
-
Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by adding more ethyl acetate to the hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 3: Vacuum Distillation
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Connect the apparatus to a vacuum pump and reduce the pressure.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions and stop before higher-boiling impurities distill.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 3-Bromo-N,N-diethyl-4-methylaniline. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most direct strategy involves a two-step process. The first step is the N,N-diethylation of 4-methylaniline (p-toluidine) to produce the intermediate, N,N-diethyl-4-methylaniline. The second step is the regioselective bromination of this intermediate at the 3-position to yield the final product.
Q2: What are the critical parameters to consider when scaling up this synthesis?
A2: When scaling up, the most critical parameters are:
-
Temperature Control: The bromination step is exothermic and requires careful temperature management to prevent over-reaction and the formation of impurities.
-
Reagent Addition Rate: Slow, controlled addition of the brominating agent is crucial for maintaining temperature and ensuring regioselectivity.
-
Mixing Efficiency: Homogeneous mixing is vital in large reactors to ensure uniform reaction conditions and prevent localized "hot spots."
-
Work-up and Product Isolation: The efficiency of quenching, extraction, and purification steps must be validated at a larger scale to handle increased volumes.
Q3: What are the primary safety concerns associated with this synthesis?
A3: Key safety hazards include:
-
Bromine: Liquid bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Exothermic Reaction: The bromination reaction can generate significant heat. A robust cooling system and careful monitoring are necessary to prevent a runaway reaction.
-
Solvents: Organic solvents used in the process may be flammable or toxic. Handle them in accordance with safety data sheets (SDS).
Q4: How can the progress of the reactions be monitored?
A4: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of starting material consumption and product formation.
Experimental Protocols
Protocol 1: Synthesis of N,N-diethyl-4-methylaniline
This procedure outlines the N-alkylation of 4-methylaniline.
Methodology:
-
To a stirred solution of 4-methylaniline (p-toluidine) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate.
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N,N-diethyl-4-methylaniline as a colorless to pale yellow liquid. The boiling point for N,N-diethyl-4-methylaniline is approximately 103 °C at 10 mmHg.[1]
Protocol 2: Synthesis of this compound
This procedure describes the regioselective bromination of the intermediate. Aromatic amines with activating groups can be brominated directly in organic solvents.[2]
Methodology:
-
Dissolve N,N-diethyl-4-methylaniline in a suitable solvent, such as glacial acetic acid or dichloromethane (DCM), in a reactor equipped with a dropping funnel and an efficient cooling system.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete, monitoring the reaction by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Example Reagent Quantities for Different Scales
| Reagent | Lab Scale (10 g Product) | Pilot Scale (1 kg Product) | Molar Eq. |
| Step 1: Diethylation | |||
| 4-methylaniline | 7.2 g | 720 g | 1.0 |
| Ethyl Iodide | 22.0 g | 2.2 kg | 2.1 |
| Potassium Carbonate | 18.5 g | 1.85 kg | 2.0 |
| Acetonitrile | 100 mL | 10 L | - |
| Step 2: Bromination | |||
| N,N-diethyl-4-methylaniline | 10.9 g | 1.09 kg | 1.0 |
| Bromine (Br₂) | 10.7 g | 1.07 kg | 1.0 |
| Glacial Acetic Acid | 100 mL | 10 L | - |
Table 2: Typical Reaction Parameters
| Parameter | Step 1: Diethylation | Step 2: Bromination |
| Temperature | 60 - 80 °C | 0 - 5 °C |
| Reaction Time | 8 - 12 hours | 2 - 4 hours |
| Pressure | Atmospheric | Atmospheric |
| Expected Yield | 85 - 95% | 75 - 85% |
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
Q5: The yield of N,N-diethyl-4-methylaniline (Step 1) is low. What are the possible causes?
A5: Low yields in the diethylation step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify by TLC/GC-MS. Consider increasing the reaction time or temperature.
-
Reagent Quality: Ensure starting materials, especially the ethylating agent and base, are of high purity and anhydrous.
-
Insufficient Base: The base is required to neutralize the acid formed during the reaction. Ensure at least two equivalents are used for diethylation.
-
Side Reactions: Over-alkylation of the solvent or side reactions can occur if the temperature is too high.
Q6: The bromination reaction (Step 2) is incomplete. What should I do?
A6: If bromination is incomplete:
-
Check Stoichiometry: Ensure that at least one full equivalent of bromine was added.
-
Reaction Time/Temperature: The reaction may be running too cold or for too short a time. Allow the reaction to stir longer at 0-5 °C or consider letting it slowly warm to room temperature after the initial stirring period, while carefully monitoring for side product formation.
Q7: I am observing multiple spots on TLC after bromination, indicating isomer formation. How can this be prevented?
A7: The formation of multiple brominated products (isomers or poly-brominated species) is a common issue.
-
Temperature Control: This is the most critical factor. A temperature excursion above 10 °C can lead to a loss of regioselectivity. Ensure your cooling system is adequate for the scale.
-
Rate of Addition: Add the bromine solution very slowly (dropwise) to the reaction mixture to prevent localized high concentrations of the brominating agent.
-
Steric Hindrance: The bulky diethylamino group generally directs bromination to the less sterically hindered ortho position (position 3).[3] However, harsh conditions can overcome this selectivity.
Q8: The final product is difficult to purify and remains an oil. What are the recommended purification methods?
A8: If the crude product is an oil or contains persistent impurities:
-
Vacuum Distillation: This is often effective for separating the product from non-volatile impurities or compounds with significantly different boiling points.[4]
-
Column Chromatography: For high-purity requirements, flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is recommended.
-
Acid/Base Wash: An additional wash of the organic layer with dilute acid (e.g., 1M HCl) can help remove any remaining unreacted aniline precursors.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Characterization of 3-Bromo-N,N-diethyl-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative analysis with its close structural analogs. The data presented for the target compound are predicted, while the information for the analogs is based on published experimental values. This guide aims to offer insights into its potential physicochemical properties, reactivity, and applications.
Substituted anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of bromo, diethylamino, and methyl groups on the aniline core of the target compound suggests its potential utility as a versatile intermediate. N,N-diethylaniline and its derivatives, for instance, are known intermediates in the synthesis of various drugs and dyes.[1][3]
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of this compound and selected structural analogs. This comparison allows for an estimation of the target compound's properties based on the influence of its functional groups.
| Property | This compound | 3-Bromo-4-methylaniline | N,N-diethyl-4-methylaniline | 3-Bromo-N,N-dimethylaniline |
| CAS Number | 761001-66-5[4] | 7745-91-7[5][6] | 613-48-9[7] | 16518-62-0[8] |
| Molecular Formula | C₁₁H₁₆BrN | C₇H₈BrN[5][9] | C₁₁H₁₇N[7] | C₈H₁₀BrN[8] |
| Molecular Weight | 242.16 g/mol | 186.05 g/mol [5] | 163.26 g/mol [10] | 200.08 g/mol [8] |
| Melting Point | Data not available | 27-30 °C[11] | Not applicable | Data not available |
| Boiling Point | Data not available | 254-257 °C[11] | 103 °C (at 10 mmHg)[7] | Data not available |
| Density | Data not available | Data not available | 0.92 g/mL[7] | 1.402 g/mL (at 25 °C)[8] |
| Solubility | Predicted to be insoluble in water | Insoluble in water[11] | Slightly soluble in alcohol, ether, chloroform[3] | Data not available |
| Appearance | Data not available | White to light yellow crystalline powder[2] | Colorless to yellow oily liquid[3] | Data not available |
Performance and Reactivity Comparison
The reactivity of this compound is influenced by its three key substituents:
-
N,N-diethylamino group: This is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activating effect makes the compound more susceptible to electrophilic aromatic substitution.
-
Methyl group: This is a weak electron-donating group, further activating the ring.
-
Bromo group: This is an electron-withdrawing group through induction but a weak deactivator overall due to resonance effects. It also serves as a key functional group for cross-coupling reactions.
Compared to its analogs, the following performance characteristics can be anticipated:
-
Basicity: The N,N-diethylamino group makes the target compound a stronger base than 3-bromo-4-methylaniline. The electron-donating nature of the alkyl groups on the nitrogen increases its ability to accept a proton. However, it is expected to be a weaker base than N,N-diethyl-4-methylaniline due to the electron-withdrawing effect of the bromine atom.
-
Nucleophilicity: As a tertiary amine, the nitrogen atom is nucleophilic. The compound can participate in reactions such as alkylation to form quaternary ammonium salts.
-
Synthetic Utility: The presence of the bromine atom makes this compound a valuable substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at this position. Its analogs, such as 3-bromo-4-methylaniline, are utilized in the synthesis of more complex molecules, including pharmaceuticals and Tröger's bases.[2][11]
Experimental Protocols
Proposed Synthesis: Reductive Amination of 3-Bromo-4-methylaniline
This protocol describes a two-step process involving the reaction of 3-bromo-4-methylaniline with acetaldehyde in the presence of a reducing agent.
Materials:
-
3-Bromo-4-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of 3-bromo-4-methylaniline (1 equivalent) in 1,2-dichloroethane, add acetaldehyde (2.5 equivalents) and a catalytic amount of acetic acid.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, this compound.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Proposed synthetic route for this compound.
Structure-Basicity Relationship
This diagram illustrates the influence of different substituents on the basicity of the aniline core.
Caption: Substituent effects on the basicity of the target molecule.
References
- 1. From Dyes to Drugs: Widespread Applications of N, N-Diethylaniline-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 2. Page loading... [guidechem.com]
- 3. CN103012159B - Preparation method of N, N-diethyl aniline - Google Patents [patents.google.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-溴-N,N-二甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-bromo-4-methylaniline [webbook.nist.gov]
- 10. N,N-diethyl-4-methylaniline [stenutz.eu]
- 11. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
Analytical methods for 3-Bromo-N,N-diethyl-4-methylaniline
A comprehensive guide to the analytical methodologies for 3-Bromo-N,N-diethyl-4-methylaniline, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of potential analytical techniques, supported by experimental data from related compounds, and outlines detailed experimental protocols.
Comparison of Analytical Methods
Table 1: Comparison of Potential Analytical Methods
| Method | Principle | Typical Application | Advantages | Disadvantages | Expected Performance for this compound |
| GC-MS | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Quantitative analysis, impurity profiling, identification of unknown compounds. | High resolution, high sensitivity, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Suitable due to the likely volatility of the analyte. Derivatization is likely not required. |
| HPLC-UV/MS | Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase, with detection by UV absorbance or mass spectrometry. | Quantitative analysis, purity assessment, analysis of non-volatile or thermally labile compounds. | Versatile, wide range of stationary and mobile phases, suitable for a broad range of analytes. | Lower resolution than capillary GC, MS detectors can be more complex and expensive. | A robust method, especially with MS detection for high specificity and sensitivity. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Structural elucidation, confirmation of identity. | Unparalleled for structural determination, non-destructive. | Relatively low sensitivity, requires higher concentrations of analyte, complex spectra for mixtures. | Essential for unequivocal structure confirmation. 1H and 13C NMR would provide key structural information. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Identification of functional groups, confirmation of identity. | Fast, simple sample preparation, provides a molecular fingerprint. | Limited use for quantification, complex spectra can be difficult to interpret fully. | Useful for confirming the presence of key functional groups (e.g., C-N, C-Br, aromatic rings). |
Experimental Protocols
The following are detailed experimental protocols adapted from methodologies for similar aromatic amines. These would require optimization and validation for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from the analysis of methyl aniline compounds in various matrices.[1]
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MS system).
-
Column : DB-1MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection : 1 µL, splitless mode.
-
Inlet Temperature : 250°C.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-450.
-
Sample Preparation : Dissolve the sample in a suitable solvent such as dichloromethane or methanol. For trace analysis in complex matrices, a liquid-liquid extraction with an acidic aqueous solution may be necessary to isolate the amine.[1]
High-Performance Liquid Chromatography (HPLC) with UV and MS Detection
This protocol is based on methods for the analysis of aniline derivatives.[2]
-
Instrumentation : An HPLC system with a UV detector and coupled to a mass spectrometer (e.g., LC-MS/MS system).
-
Column : C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient :
-
Start with 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
UV Detection : 254 nm.
-
MS Detection (ESI+) :
-
Ion Spray Voltage : 4500 V.
-
Desolvation Temperature : 450°C.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis after identifying parent and product ions.
-
-
Sample Preparation : Dissolve the sample in the initial mobile phase composition.
Mandatory Visualizations
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound.
References
A Comparative Guide to the Analytical Determination of 3-Bromo-N,N-diethyl-4-methylaniline
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the determination of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline of interest in various chemical and pharmaceutical applications. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), presenting their respective strengths and weaknesses supported by detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC-MS, and TLC for the analysis of this compound. The data presented for the target analyte are estimations based on the analysis of structurally similar compounds, including bromoanilines and N,N-dialkylanilines.
| Parameter | HPLC | GC-MS | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection | Partitioning between a liquid mobile phase and a solid stationary phase on a plate |
| Stationary Phase | C18 Reverse-Phase Silica Gel | Phenyl-methyl polysiloxane capillary column | Silica Gel G or Alumina |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Toluene/Ethyl Acetate |
| Estimated Retention Time (tR) / Retention Factor (Rf) | 5 - 10 min | 10 - 15 min | Rf: 0.4 - 0.6 |
| Detection | UV-Vis (254 nm) | Mass Spectrometry (Scan Mode) | UV light (254 nm) or chemical staining |
| Resolution | High | Very High | Low to Moderate |
| Sensitivity (LOD) | ng/mL | pg/mL | µg |
| Sample Throughput | Moderate to High | Moderate | High |
| Advantages | Robust, versatile, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, definitive identification through mass spectra. | Simple, rapid, low cost, suitable for screening multiple samples simultaneously. |
| Disadvantages | Moderate sensitivity compared to GC-MS. | May require derivatization for polar analytes, not suitable for thermally labile compounds. | Lower resolution and sensitivity, less quantitative. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to serve as a starting point for method development and can be optimized to suit specific analytical requirements.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% phosphoric acid and mobile phase B as acetonitrile. Degas both mobile phases before use.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient elution: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Standard and Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards and sample solutions by diluting the stock solution with the initial mobile phase composition.
-
Analysis: Inject the standards and samples and record the chromatograms. Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the sensitive and selective analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a phenyl-methyl polysiloxane stationary phase).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
This compound standard
Procedure:
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Splitless (1 µL injection volume)
-
Carrier gas flow: 1.2 mL/min (constant flow)
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 50-400 amu
-
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or ethyl acetate. Prepare working standards and sample solutions by dilution.
-
Analysis: Inject the standards and samples. The compound is identified by its retention time and the fragmentation pattern in the mass spectrum.
Thin-Layer Chromatography (TLC)
This protocol provides a simple and rapid TLC method for the qualitative analysis and screening of this compound.
Instrumentation:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
Reagents:
-
Toluene (analytical grade)
-
Ethyl Acetate (analytical grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a developing solvent of Toluene:Ethyl Acetate (e.g., 8:2 v/v).
-
Sample Application: Dissolve the standard and samples in a volatile solvent (e.g., dichloromethane). Spot a small amount onto the TLC plate baseline.
-
Development: Place the TLC plate in the developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate.
-
Visualization: After development, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: Calculate the Retention Factor (Rf) value for the spots (Rf = distance traveled by spot / distance traveled by solvent front). Compare the Rf value of the sample with the standard.
Conclusion
The choice of analytical method for this compound depends on the specific research or development needs. HPLC offers a robust and versatile platform for quantitative analysis. GC-MS provides unparalleled sensitivity and specificity, making it ideal for trace-level detection and definitive identification. TLC serves as a rapid, cost-effective screening tool. By understanding the principles and protocols of each technique, researchers can make an informed decision to best suit their analytical challenges.
A Comparative Guide to the Analysis of 3-Bromo-N,N-diethyl-4-methylaniline: GC-MS and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific compound, this document leverages established analytical methodologies for structurally related aromatic amines and halogenated compounds to provide a robust framework for its analysis. We will explore the expected performance of GC-MS and compare it with viable alternative techniques, offering detailed experimental protocols and performance expectations based on analogous compounds.
Data Presentation: Performance Comparison
The following table summarizes the anticipated performance characteristics of GC-MS compared to alternative analytical techniques for the analysis of this compound. These are projected based on documented performance for similar aromatic amines and halogenated compounds.
| Analytical Technique | Typical Limit of Detection (LOD) | Precision (%RSD) | Throughput | Selectivity | Primary Application |
| GC-MS (Electron Ionization) | 1-100 pg/L (with derivatization) | < 15% | Moderate | High | Identification and Quantification |
| GC-MS/MS | 0.1-10 pg/L (with derivatization) | < 10% | Moderate | Very High | Trace Quantification in Complex Matrices |
| HPLC-UV | 1-10 µg/L | < 5% | High | Moderate | Routine Quantification |
| LC-MS | 0.01-1 µg/L | < 10% | High | High | Sensitive Quantification and Identification |
| Thin-Layer Chromatography (TLC) | 0.02-0.28 µg (qualitative) | N/A | High | Low to Moderate | Rapid Qualitative Screening |
Experimental Protocols
Detailed methodologies for the primary and alternative analytical techniques are provided below. These protocols are based on established methods for related compounds and should be optimized for the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
1. Sample Preparation (Derivatization):
For enhanced volatility and chromatographic performance, derivatization of the tertiary amine may not be necessary. However, if dealing with complex matrices or trace levels, a derivatization step similar to that for primary and secondary amines can be adapted. For instance, acylation with reagents like heptafluorobutyric anhydride can be explored. A more direct approach for a tertiary amine would be a simple liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up and concentration.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the aqueous sample to > 9 with a suitable base (e.g., NaOH).
-
Extract with a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to the desired volume.
-
-
Solid-Phase Extraction (SPE):
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 50-400 |
Expected Mass Spectrum: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 227 and 229 due to the presence of the bromine isotopes (79Br and 81Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of an ethyl group ([M-29]+) and subsequent fragmentations of the aniline ring.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a robust and often simpler alternative for the quantification of aromatic amines.
1. Sample Preparation:
Sample preparation can follow similar LLE or SPE procedures as described for GC-MS, with the final sample reconstituted in the mobile phase.
2. HPLC-UV Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or wavelength of maximum absorbance) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical relationship for selecting an appropriate analytical method.
References
A Comparative Guide to 3-Bromo-N,N-diethyl-4-methylaniline and Other Brominated Anilines
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar brominated anilines is crucial for designing and synthesizing novel compounds. This guide provides a detailed comparison of the lesser-known 3-Bromo-N,N-diethyl-4-methylaniline with its more common structural isomers and analogs. Due to the limited availability of experimental data for this compound, this guide will also present a plausible synthetic route and extrapolated properties based on related compounds.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the key physical and chemical properties of this compound and a selection of other brominated anilines. The data for this compound is estimated based on trends observed in the other compounds.
| Property | This compound | 3-Bromo-N,N-diethylaniline | 4-Bromo-N,N-diethylaniline | 3-Bromo-4-methylaniline | 4-Bromo-3-methylaniline | 2-Bromo-4-methylaniline |
| Molecular Formula | C₁₁H₁₆BrN | C₁₀H₁₄BrN[1] | C₁₀H₁₄BrN[2] | C₇H₈BrN[3][4] | C₇H₈BrN[5] | C₇H₈BrN[6][7] |
| Molecular Weight ( g/mol ) | 242.16 | 228.13[1] | 228.13[2] | 186.05 | 186.05 | 186.05 |
| Melting Point (°C) | N/A | N/A | 32-33[2][8] | 27-30[4][9] | 80-82[10] | 14-16[6][7] |
| Boiling Point (°C) | N/A | 126 (14 mmHg)[11] | N/A | 254-257[4] | 240[10] | 240[6][7] |
| Density (g/mL) | N/A | 1.402 (25 °C)[11][12] | N/A | N/A | N/A | 1.5 (25 °C)[6][7] |
| Refractive Index | N/A | 1.6015 (20 °C)[12] | N/A | N/A | N/A | 1.602 (20 °C)[6] |
Experimental Protocols
A plausible method for the synthesis of this compound involves the direct bromination of N,N-diethyl-4-methylaniline. The following is a general experimental protocol.
Synthesis of this compound
-
Dissolution of Starting Material : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,N-diethyl-4-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cooling : Cool the solution to 0-5 °C in an ice bath.
-
Addition of Bromine : While maintaining the low temperature and stirring vigorously, add a solution of bromine (1 equivalent) in the same solvent dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralization and Extraction : Neutralize the reaction mixture by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
This guide provides a comparative overview and a potential synthetic route for this compound. Researchers are encouraged to use this information as a starting point and to perform their own experimental validation.
References
- 1. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N,N-diethylaniline 97 2052-06-4 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 2-Bromo-4-methylaniline | 583-68-6 [chemicalbook.com]
- 8. 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 [chemicalbook.com]
- 9. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 10. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]
- 11. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 12. 3-Brom-N,N-Dimethylanilin 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of Bromoaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three isomers of bromoaniline: ortho (2-), meta (3-), and para (4-bromoaniline). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes key physicochemical properties and compares their reactivity in fundamental organic reactions, supported by available experimental data and detailed protocols.
Physicochemical Properties
The position of the bromine atom on the aniline ring significantly influences the physical and chemical properties of the bromoaniline isomers. These differences in properties, such as melting point, boiling point, and basicity (as indicated by the pKa of the conjugate acid), are foundational to their distinct chemical behaviors.
| Property | ortho-Bromoaniline | meta-Bromoaniline | para-Bromoaniline |
| CAS Number | 615-36-1[1] | 591-19-5 | 106-40-1[2][3] |
| Molecular Formula | C₆H₆BrN[1][4] | C₆H₆BrN[4] | C₆H₆BrN[4][5] |
| Molecular Weight | 172.02 g/mol [1][4] | 172.02 g/mol [4] | 172.02 g/mol [4][5] |
| Appearance | Brown solid[1] | Light yellow to brown crystalline solid[4] | White to off-white crystalline solid[5] |
| Melting Point (°C) | 27-32[1] | 15-18 | 66-70[4][5] |
| Boiling Point (°C) | 229 | 251 | 230-232[3] |
| pKa (conjugate acid) | ~2.5 | ~3.5 | 3.86[2] |
Reactivity Comparison
The reactivity of bromoaniline isomers is governed by the interplay of the electronic effects of the amino (-NH₂) and bromo (-Br) substituents. The amino group is a strong activating group and is ortho-, para-directing due to its +M (mesomeric) effect. The bromine atom, while deactivating due to its -I (inductive) effect, is also ortho-, para-directing because of its +M effect.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the activating effect of the amino group generally dominates. However, the position of the bromine atom influences the regioselectivity and reaction rate.
Bromination: The amino group strongly activates the aromatic ring towards bromination. Direct bromination of aniline often leads to polysubstitution, yielding 2,4,6-tribromoaniline. To achieve monosubstitution, the activating effect of the amino group is often moderated by acetylation to form an acetanilide prior to bromination. The position of the existing bromine atom in bromoaniline isomers will direct further bromination.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) reactions are generally challenging for bromoanilines. These reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group (in this case, the bromine atom) to activate the ring towards nucleophilic attack. The bromoanilines themselves lack such strong activating groups and are therefore generally unreactive in SNAr reactions under standard conditions. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, making bromide a relatively poor leaving group compared to fluoride.[8]
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to replace the amino group of an aromatic amine with a variety of substituents (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[9] All three bromoaniline isomers can undergo diazotization followed by a Sandmeyer reaction. While quantitative, side-by-side comparisons of yields for the three isomers are scarce in the literature, some studies on Sandmeyer-type reactions suggest that ortho-substituted substrates may give lower yields compared to their para counterparts, potentially due to steric hindrance.[10]
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key reactions involving bromoanilines.
Diazotization of p-Bromoaniline
This procedure outlines the formation of the diazonium salt from p-bromoaniline, a crucial first step for the Sandmeyer reaction.
Materials:
-
p-Bromoaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a specific molar amount of p-bromoaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete.
-
The resulting solution contains the p-bromobenzenediazonium chloride and can be used directly in subsequent Sandmeyer reactions.
Nitration of Bromobenzene (Illustrative for EAS)
While a specific protocol for the comparative nitration of bromoaniline isomers is not available, the following protocol for the nitration of bromobenzene illustrates the general procedure for electrophilic aromatic nitration.
Materials:
-
Bromobenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water bath
-
Cold water
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice-water bath.
-
Slowly add bromobenzene to the stirred nitrating mixture, maintaining the temperature below 50-55 °C using an ice-water bath.[11]
-
After the addition is complete, continue stirring and gently heat the mixture for a short period (e.g., 15 minutes below 60 °C).[11]
-
Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing cold water with stirring.[11]
-
The product, a mixture of o- and p-bromonitrobenzene, will precipitate and can be isolated by vacuum filtration.[11]
Conclusion
The ortho, meta, and para isomers of bromoaniline exhibit distinct reactivity patterns dictated by the electronic and steric interplay of the amino and bromo substituents. The amino group's strong activating and ortho-, para-directing nature is the dominant influence in electrophilic aromatic substitution. In contrast, the isomers are generally unreactive towards nucleophilic aromatic substitution without additional activating groups. All three isomers are suitable substrates for the Sandmeyer reaction, offering a versatile route to further functionalization, although yields may be influenced by the isomer's structure. A thorough understanding of these differences is paramount for chemists aiming to leverage the specific properties of each bromoaniline isomer in synthetic applications. Further quantitative studies directly comparing the reaction kinetics and yields of the three isomers under identical conditions would be highly valuable to the scientific community.
References
- 1. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chm.uri.edu [chm.uri.edu]
A Comparative Guide to 3-Bromo-N,N-diethyl-4-methylaniline and 4-bromo-N,N-diethyl-aniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides a detailed comparison of two closely related aniline derivatives: 3-Bromo-N,N-diethyl-4-methylaniline and 4-bromo-N,N-diethyl-aniline. Both compounds serve as valuable intermediates, offering unique substitution patterns that can influence the physicochemical and pharmacological properties of target molecules. This objective comparison, supported by available experimental data and detailed protocols, aims to assist researchers in making informed decisions for their synthetic strategies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the two compounds is presented below. It is important to note that while extensive data is available for 4-bromo-N,N-diethyl-aniline, detailed experimental values for this compound are less prevalent in publicly accessible literature.
| Property | This compound | 4-bromo-N,N-diethyl-aniline |
| CAS Number | 761001-66-5[1][2][3][4] | 2052-06-4 |
| Molecular Formula | C₁₁H₁₆BrN | C₁₀H₁₄BrN[5] |
| Molecular Weight | 242.16 g/mol [1] | 228.13 g/mol |
| Appearance | - | Solid[5] |
| Melting Point | - | 32-35 °C[5] |
| Boiling Point | - | 269-271 °C[5] |
| Solubility | - | Insoluble in water |
Synthesis and Experimental Protocols
The synthetic routes to these compounds are crucial for their practical application. Below are detailed experimental protocols for the synthesis of both molecules.
Synthesis of 4-bromo-N,N-diethyl-aniline
A common method for the synthesis of 4-bromo-N,N-diethyl-aniline is the direct bromination of N,N-diethylaniline.
Experimental Protocol: Bromination of N,N-diethylaniline
-
Materials: N,N-diethylaniline, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve N,N-diethylaniline in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the aniline solution with stirring.
-
After the addition is complete, dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitate and recrystallize from a suitable solvent like ethanol to obtain pure 4-bromo-N,N-diethyl-aniline.
-
Hypothesized Synthesis of this compound
Due to the limited availability of a specific experimental protocol for this compound, a plausible synthetic route is proposed based on the N-alkylation of the corresponding primary amine, 3-bromo-4-methylaniline.
Hypothesized Experimental Protocol: N,N-diethylation of 3-bromo-4-methylaniline
-
Materials: 3-bromo-4-methylaniline, Iodoethane (or Diethyl sulfate), a suitable base (e.g., Potassium Carbonate), and a polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
Dissolve 3-bromo-4-methylaniline in the chosen solvent.
-
Add the base to the solution.
-
Add an excess of the ethylating agent (e.g., iodoethane) dropwise to the mixture with stirring.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Reactivity and Applications in Drug Development
The position of the bromine atom and the presence of the methyl group significantly influence the reactivity and potential applications of these compounds in medicinal chemistry.
4-bromo-N,N-diethyl-aniline is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[6] The para-position of the bromine atom makes it amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in constructing complex molecular architectures. The electron-donating diethylamino group activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions.
This compound , with its different substitution pattern, offers an alternative scaffold for medicinal chemists. The bromine atom at the meta-position to the diethylamino group and ortho to the methyl group can lead to different steric and electronic environments compared to its isomer. This can be exploited to fine-tune the biological activity and pharmacokinetic properties of a lead compound. While specific examples of its use in drug development are not widely reported, its structural motif is relevant for creating analogs of known bioactive molecules.
Comparative Reactivity in Suzuki Coupling
The Suzuki coupling is a powerful tool for C-C bond formation. The reactivity of these bromoanilines in such reactions is a key consideration for their synthetic utility.
Experimental Protocol: Suzuki Coupling of Aryl Bromides
-
Materials: Aryl bromide (this compound or 4-bromo-N,N-diethyl-aniline), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., Toluene/Water or Dioxane/Water).
-
Procedure:
-
In a reaction vessel, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
While no direct comparative kinetic studies are available, it can be inferred that the steric hindrance from the adjacent methyl group in This compound might influence its reactivity in Suzuki coupling compared to the less hindered 4-bromo-N,N-diethyl-aniline .
Visualizing Synthetic Pathways and Applications
To visually represent the synthetic utility of these compounds, the following diagrams are provided.
Caption: Comparative overview of the primary synthetic routes.
References
Spectroscopic Duel: A Comparative Analysis of N,N-diethylaniline and 3-Bromo-N,N-diethyl-4-methylaniline
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of N,N-diethylaniline and its halogenated derivative, 3-Bromo-N,N-diethyl-4-methylaniline. By examining their respective NMR, IR, UV-Vis, and mass spectra, we aim to elucidate the structural nuances and electronic effects imparted by the addition of bromine and a methyl group to the aromatic ring.
The introduction of a bromine atom and a methyl group onto the N,N-diethylaniline scaffold is expected to significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule. The bromine atom, being an electron-withdrawing group through induction and an electron-donating group through resonance, will create a more complex electronic landscape. The methyl group, an electron-donating group, will further modulate these effects. This guide presents a side-by-side comparison of the key spectroscopic data for both compounds, supported by detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Comparison
¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| N,N-diethylaniline | ~7.20 | t | 2H | H-3, H-5 |
| ~6.70 | d | 2H | H-2, H-6 | |
| ~6.65 | t | 1H | H-4 | |
| 3.35 | q | 4H | -N(CH₂CH₃)₂ | |
| 1.18 | t | 6H | -N(CH₂CH₃)₂ | |
| This compound (Predicted) | ~7.15 | d | 1H | H-5 |
| ~6.95 | s | 1H | H-2 | |
| ~6.60 | d | 1H | H-6 | |
| 3.38 | q | 4H | -N(CH₂CH₃)₂ | |
| 2.30 | s | 3H | -CH₃ | |
| 1.20 | t | 6H | -N(CH₂CH₃)₂ |
¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Assignment |
| N,N-diethylaniline | ~147.5 | C-1 |
| ~129.2 | C-3, C-5 | |
| ~116.1 | C-4 | |
| ~112.5 | C-2, C-6 | |
| ~44.3 | -N(CH₂CH₃)₂ | |
| ~12.6 | -N(CH₂CH₃)₂ | |
| This compound (Predicted) | ~146.0 | C-1 |
| ~132.0 | C-5 | |
| ~128.5 | C-2 | |
| ~125.0 | C-4 | |
| ~115.0 | C-6 | |
| ~110.0 | C-3 | |
| ~44.5 | -N(CH₂CH₃)₂ | |
| ~22.0 | -CH₃ | |
| ~12.8 | -N(CH₂CH₃)₂ |
IR Spectroscopic Data (Predicted for this compound)
| Compound | Frequency (cm⁻¹) | Functional Group Assignment |
| N,N-diethylaniline | 3050-3020 | C-H stretch (aromatic) |
| 2970-2850 | C-H stretch (aliphatic) | |
| 1600, 1500 | C=C stretch (aromatic) | |
| 1350-1250 | C-N stretch | |
| This compound (Predicted) | 3040-3010 | C-H stretch (aromatic) |
| 2975-2855 | C-H stretch (aliphatic) | |
| 1590, 1480 | C=C stretch (aromatic) | |
| 1340-1240 | C-N stretch | |
| ~1050 | C-Br stretch |
UV-Vis Spectroscopic Data (Predicted for this compound)
| Compound | λmax (nm) | Solvent |
| N,N-diethylaniline | ~251, ~300 | Ethanol |
| This compound (Predicted) | ~260, ~310 | Ethanol |
Mass Spectrometry Data (Predicted for this compound)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| N,N-diethylaniline | 149 | 134, 104, 77 |
| This compound (Predicted) | 241/243 (due to Br isotopes) | 226/228, 147, 132, 104 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like N,N-diethylaniline, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.
Caption: General workflow for spectroscopic analysis.
Certificate of Analysis for 3-Bromo-N,N-diethyl-4-methylaniline
An In-depth Comparative Guide to 3-Bromo-N,N-diethyl-4-methylaniline for Synthetic Chemistry Applications
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comprehensive analysis of this compound, a substituted aromatic amine, and compares its utility with relevant alternatives in the context of palladium-catalyzed cross-coupling reactions.
Certificate of Analysis (Representative)
While a specific Certificate of Analysis for every batch of this compound will be provided by the supplier, the following table represents typical quality control specifications for a high-purity grade of this compound, based on standards for similar aromatic amines.
| Test | Specification | Method |
| Appearance | Colorless to light yellow liquid or solid | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, FTIR |
| Melting Point | 27-30 °C (literature) | Melting Point Apparatus |
| Boiling Point | 254-257 °C (literature) | Distillation |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Solubility | Soluble in methanol, ethanol, dichloromethane | Visual Inspection |
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of an aryl bromide in this reaction is highly dependent on its electronic and steric properties. This compound, with its electron-donating diethylamino and methyl groups, is expected to have different reactivity compared to other substituted bromoanilines.
Below is a comparative summary of reaction yields for various bromoaniline derivatives in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid, compiled from literature data. This comparison highlights the influence of substituents on the aromatic ring on the efficiency of the coupling reaction.
| Aryl Bromide | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-methylaniline | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 33-46 | [1][2] |
| 2-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Water (micellar) | RT | 86 | [3] |
| 3-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Water (micellar) | RT | 64 (96 after 1h) | [3] |
| 4-Bromoaniline | Pd-poly(AA) hybrid | K₃PO₄ | DMF/H₂O | 70 | Slow conversion | [4] |
| 4-Bromonitrobenzene | Pd-poly(AA) hybrid | K₃PO₄ | DMF/H₂O | 70 | >80 (within 6h) | [4] |
Analysis of Alternatives:
-
3-Bromo-4-methylaniline & 4-Bromo-2-methylaniline: These isomers serve as primary or secondary amine alternatives. The presence of a free N-H bond can sometimes interfere with the catalytic cycle or require a protection-deprotection sequence, adding steps to the synthesis. However, in some cases, unprotected anilines can be used directly.[5]
-
4-Bromo-N,N-dimethylaniline: This tertiary amine is a close structural analogue. The slightly smaller steric bulk of the dimethylamino group compared to the diethylamino group might lead to faster reaction rates.
-
4-Bromonitrobenzene: This compound is included to illustrate the electronic effect of a strong electron-withdrawing group (-NO₂). As shown in the table, it exhibits significantly faster reaction kinetics compared to the electron-rich 4-bromoaniline.[4] This suggests that this compound, being electron-rich, would likely require more optimized catalytic systems (e.g., electron-rich phosphine ligands) for efficient coupling.[6]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of a Bromoaniline Derivative
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura reaction with aryl bromides.[1][2][7]
Materials:
-
Bromoaniline derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the bromoaniline derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (10 mL) via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Logical Comparison of Bromoaniline Derivatives
Caption: Comparative analysis of bromoaniline alternatives.
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Prudent Disposal of 3-Bromo-N,N-diethyl-4-methylaniline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-N,N-diethyl-4-methylaniline was not available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including 3-Bromo-N,N-dimethylaniline and 3-Bromo-4-methylaniline, and general principles for the disposal of hazardous laboratory chemicals. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound, a substituted aromatic amine, is critical to ensure laboratory safety and environmental protection. This document provides a procedural framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for analogous compounds, this chemical should be treated as harmful if swallowed, in contact with skin, or if inhaled, and capable of causing serious eye and skin irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be required for larger quantities or when there is a significant splash hazard.[2]
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin exposure.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
Spill and Waste Management
Accidental spills should be handled promptly and safely. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for hazardous waste disposal.[5] Do not allow the chemical to enter drains or waterways.[5] For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[1][6] This ensures that the waste is handled and treated in accordance with all applicable regulations.
Waste Categorization and Segregation:
-
Unused Product: Collect in its original container or a compatible, tightly sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, absorbent materials, and empty containers, should be disposed of as hazardous waste.[2] Contaminated packaging should be treated as the unused product.[2]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, labeled hazardous waste containers.
The following table summarizes key disposal and safety information based on analogous compounds.
| Parameter | Guideline | Source Analogs |
| Primary Disposal Method | Incineration by an approved waste disposal plant | 3-Bromo-N,N-dimethylaniline, 4-bromo-N,N-dimethylaniline[1][4] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | 3-Bromo-N-methylaniline[5] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | 3-Bromo-4-methylaniline[2][3] |
| Incompatible Materials | Strong oxidizing agents | 3-Bromo-4-methylaniline[3] |
Experimental Protocols for Decontamination
While professional disposal is the standard, some literature describes chemical methods for the decontamination of aromatic amines in laboratory settings. These methods should only be performed by trained personnel with the approval of their institution's EHS department. One such method involves chemical degradation. A study published by the International Agency for Research on Cancer (IARC) discusses the decontamination of some aromatic amines, which may serve as a basis for developing a specific protocol.[7]
The following workflow outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemos.de [chemos.de]
- 5. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 3-Bromo-N,N-diethyl-4-methylaniline
This document provides crucial safety and logistical information for the handling and disposal of 3-Bromo-N,N-diethyl-4-methylaniline. The following procedures are based on safety data for structurally similar aniline compounds and are intended to provide a robust framework for safe laboratory operations.
Personal Protective Equipment (PPE)
Effective protection is paramount when handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be used when there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[1][2][3] |
| Skin | Chemical-resistant gloves (Nitrile gloves may be sufficient for short-term use, but glove manufacturer's compatibility data should be consulted). A full-length lab coat, long pants, and closed-toe shoes are required. Impervious clothing should be worn to prevent skin contact.[2][4] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Respiratory | A NIOSH-approved respirator is necessary when engineering controls are inadequate, during spills, or for nuisance exposures. | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] A dust mask type N95 may also be appropriate. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Pre-Operational Checks:
-
Engineering Controls Verification: Ensure the chemical fume hood or glove box is functioning correctly. An easily accessible safety shower and eyewash station are mandatory.[4]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use.[2]
-
Spill Kit: Confirm that a spill kit appropriate for aniline compounds is readily available.
2. Handling Procedures:
-
Work Area: All work with this compound must be conducted within a certified chemical fume hood or a glove box to ensure adequate ventilation.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and immediately after handling the compound.[1][5]
-
Dispensing: When dispensing or pouring, ensure containers are grounded and secured.[2]
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.[1][4]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after use.
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.[2]
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with any residue on the glove's outer surface.[2]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of this compound as hazardous waste. Collect the material in a suitable, closed, and properly labeled container.[1][6]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations.[1][2]
-
Spill Residue: In the event of a spill, absorb the material with an inert substance (e.g., sand, earth, or vermiculite) and collect it in a sealed container for disposal as hazardous waste.[2] Do not let the product enter drains.[1][6]
-
Regulatory Compliance: All disposal must adhere to local, regional, and national environmental regulations.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
